Tetraphenylantimony(V) methoxide
Description
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Structure
2D Structure
Properties
CAS No. |
14090-94-9 |
|---|---|
Molecular Formula |
C25H23OSb |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
methanolate;tetraphenylstibanium |
InChI |
InChI=1S/4C6H5.CH3O.Sb/c4*1-2-4-6-5-3-1;1-2;/h4*1-5H;1H3;/q;;;;-1;+1 |
InChI Key |
ITTUBOUUCYWGCV-UHFFFAOYSA-N |
SMILES |
CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
TETRAPHENYLANTIMONY(V) METHOXIDE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetraphenylantimony(V) Methoxide
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Pathway
The most chemically sound and frequently utilized method for introducing an alkoxide ligand to a tetraorganoantimony(V) core is the reaction of a tetraphenylantimony(V) halide with an alkali metal alkoxide. In this proposed synthesis, tetraphenylantimony(V) bromide is reacted with sodium methoxide in a suitable solvent system. The reaction proceeds via a salt metathesis mechanism, where the bromide ligand on the antimony center is substituted by the methoxide group, leading to the formation of tetraphenylantimony(V) methoxide and a sodium bromide precipitate.
An alternative, though potentially less direct, pathway could involve the reaction of pentaphenylantimony with methanol. This would likely proceed via protonolysis of a phenyl group, releasing benzene as a byproduct. However, the salt metathesis route is generally more straightforward and offers better control over the reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis of this compound from tetraphenylantimony(V) bromide and sodium methoxide. These values are based on a hypothetical laboratory-scale synthesis and are intended to serve as a practical guide.
| Parameter | Value | Units | Notes |
| Reactants | |||
| Tetraphenylantimony(V) Bromide | 5.16 | g | (10.0 mmol) |
| Sodium Methoxide | 0.59 | g | (11.0 mmol, 1.1 eq) |
| Solvents | |||
| Methanol (for NaOMe) | 20 | mL | Anhydrous |
| Toluene (reaction solvent) | 100 | mL | Anhydrous |
| Reaction Conditions | |||
| Reaction Temperature | 25 | °C | Room Temperature |
| Reaction Time | 12 | hours | |
| Product | |||
| Theoretical Yield | 4.67 | g | |
| Expected Yield (Typical) | 3.74 - 4.20 | g | 80 - 90% |
| Melting Point | Not Reported | °C | To be determined |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques, as organoantimony compounds can be sensitive to moisture and air.
Materials and Reagents:
-
Tetraphenylantimony(V) bromide (Ph₄SbBr)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Anhydrous toluene
-
Celatom® or a similar filtration aid
-
Anhydrous diethyl ether (for washing)
Procedure:
-
Preparation of the Sodium Methoxide Solution: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 0.59 g (11.0 mmol) of sodium methoxide in 20 mL of anhydrous methanol under a nitrogen atmosphere. Stir until a clear solution is obtained.
-
Reaction Setup: In a separate 250 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 5.16 g (10.0 mmol) of tetraphenylantimony(V) bromide and 100 mL of anhydrous toluene. Stir the resulting suspension at room temperature.
-
Addition of Sodium Methoxide: Slowly add the freshly prepared sodium methoxide solution to the stirring suspension of tetraphenylantimony(V) bromide in toluene at room temperature using a cannula or a dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. During this time, a fine white precipitate of sodium bromide will form.
-
Isolation of the Product:
-
After the reaction is complete, remove the solvent in vacuo to obtain a solid residue.
-
Add approximately 50 mL of anhydrous toluene to the residue and stir to dissolve the product.
-
Filter the mixture through a pad of Celatom® using a fritted glass filter to remove the insoluble sodium bromide.
-
Wash the filter cake with an additional 20 mL of anhydrous toluene to ensure complete recovery of the product.
-
-
Purification:
-
Combine the filtrate and washings.
-
Remove the toluene from the filtrate in vacuo to yield the crude this compound as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.
-
-
Drying and Storage: Dry the purified product under high vacuum to remove any residual solvent. Store the final product in a sealed container under an inert atmosphere.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical properties of Tetraphenylantimony(V) methoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known chemical properties of Tetraphenylantimony(V) methoxide. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on compiling the existing information and providing a framework for future research.
Physicochemical Properties
This compound is a white powder. While extensive quantitative data is not available, the fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14090-94-9 | [1] |
| Molecular Formula | C₂₅H₂₃OSb | [1] |
| Molecular Weight | 477.20 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 215-218 °C | [1] |
Synthesis
A plausible synthetic pathway for this compound could be the reaction of Tetraphenylantimony(V) bromide with sodium methoxide.
Proposed Synthetic Workflow:
Caption: Proposed reaction scheme for the synthesis of this compound.
Spectroscopic Data
Specific, experimentally verified spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the reviewed literature. For related triphenylantimony(V) complexes, ¹H and ¹³C NMR have been used for characterization.[3] The IR spectra of organoantimony compounds of the type R₃SbX₂ have also been studied.[4]
Reactivity
The reactivity of this compound is expected to be influenced by the antimony-carbon and antimony-oxygen bonds.
Hydrolysis
Detailed experimental studies on the hydrolysis of this compound are not available. Generally, metal alkoxides are susceptible to hydrolysis to form the corresponding hydroxide and alcohol. The hydrolysis of this compound would likely yield Tetraphenylantimony(V) hydroxide and methanol.
Hydrolysis Pathway:
Caption: Postulated hydrolysis reaction of this compound.
Reactivity with Electrophiles and Nucleophiles
Specific studies on the reactivity of this compound with electrophiles and nucleophiles have not been found. The methoxide group is generally a poor leaving group but can be activated by protonation. The antimony center, being pentavalent, is relatively electron-rich and could potentially interact with strong electrophiles.
Thermal Decomposition
There is no specific information on the thermal decomposition of this compound in the available literature. The thermal decomposition of other organoantimony compounds has been studied, and the products often result from the cleavage of the antimony-carbon bonds. For instance, the decomposition of tertiarybutyldimethylantimony proceeds via homolysis followed by recombination and disproportionation reactions.[5] The thermal decomposition of this compound would likely involve the breaking of the Sb-Ph and Sb-OCH₃ bonds, but the specific products and mechanism remain to be determined experimentally.
Decomposition Logic:
Caption: General representation of the thermal decomposition of this compound.
Future Research Directions
The lack of comprehensive data on this compound highlights several key areas for future research:
-
Development and optimization of a reliable synthetic protocol.
-
Thorough characterization using modern spectroscopic techniques (NMR, IR, MS, and X-ray crystallography).
-
Systematic investigation of its reactivity with various electrophiles and nucleophiles.
-
Detailed studies on its hydrolysis and thermal decomposition pathways.
Such studies are essential for understanding the fundamental chemistry of this compound and for evaluating its potential applications in various scientific and industrial fields, including drug development.
References
Spectroscopic Profile of Tetraphenylantimony(V) Methoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Tetraphenylantimony(V) methoxide. Due to the limited availability of directly published spectra for this specific compound, this guide synthesizes information from closely related organoantimony(V) compounds and fundamental spectroscopic principles to present a predictive yet detailed analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and analogous structures in a research and development setting.
Introduction
This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentacoordinate organoantimony compound. The central antimony atom is in the +5 oxidation state and is typically found in a trigonal bipyramidal geometry. The four phenyl groups and the methoxide group constitute the ligands. Spectroscopic analysis is crucial for confirming the structure and purity of this compound. This guide outlines the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from published data for analogous tetraphenylantimony(V) derivatives and general knowledge of organometallic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organometallic compounds in solution.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Phenyl-H (ortho) | 7.8 - 8.2 | Multiplet | Aromatic protons closest to the antimony center. | |
| Phenyl-H (meta, para) | 7.2 - 7.6 | Multiplet | Aromatic protons further from the antimony center. | |
| Methoxide-H | 3.5 - 4.0 | Singlet | Protons of the methoxy group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| Phenyl-C (ipso) | 140 - 145 | Carbon atom of the phenyl ring directly bonded to antimony. |
| Phenyl-C (ortho) | 134 - 136 | Carbon atoms at the ortho positions of the phenyl rings. |
| Phenyl-C (meta) | 128 - 130 | Carbon atoms at the meta positions of the phenyl rings. |
| Phenyl-C (para) | 130 - 132 | Carbon atom at the para position of the phenyl rings. |
| Methoxide-C | 50 - 55 | Carbon atom of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3050 - 3080 | C-H stretch | Aromatic C-H stretching vibrations of the phenyl groups. |
| 2815 - 2950 | C-H stretch | Aliphatic C-H stretching vibrations of the methoxy group. |
| 1430 - 1440 | C=C stretch | Aromatic C=C stretching vibrations within the phenyl rings. |
| 1050 - 1090 | Sb-O-C stretch | Stretching vibration of the antimony-oxygen-carbon bond. |
| ~1020 | C-O stretch | Stretching vibration of the carbon-oxygen bond in the methoxide. |
| 440 - 470 | Sb-C stretch | Stretching vibration of the antimony-carbon bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Proposed Fragment | Comments |
| 474 | [(C₆H₅)₄Sb]⁺ | Loss of the methoxide radical. This is often the base peak. |
| 443 | [(C₆H₅)₃SbOCH₃]⁺ | Loss of a phenyl radical. |
| 397 | [(C₆H₅)₃Sb]⁺ | Loss of a phenyl radical and the methoxide group. |
| 353 | [Sb(C₆H₅)₂]⁺ | Further fragmentation. |
| 154 | [C₁₂H₁₀]⁺ | Biphenyl fragment. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on procedures for similar compounds.
Synthesis of this compound
A common synthetic route involves the reaction of a tetraphenylantimony(V) halide with a sodium alkoxide.
Procedure:
-
Dissolve Tetraphenylantimony(V) bromide in anhydrous methanol.
-
Add a stoichiometric equivalent of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Filter the resulting suspension to remove the sodium bromide precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure this compound.
Spectroscopic Characterization Workflow
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
IR Spectroscopy:
-
For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
For a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Logical Relationships in Spectroscopic Data
The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers should use this information as a reference for the analysis of their own experimentally obtained data. It is important to note that actual spectroscopic values may vary depending on the specific experimental conditions, such as the solvent used and the instrumentation.
A Technical Guide to the Solubility Parameters of Tetraphenylantimony(V) Methoxide
An Examination of Theoretical Frameworks and Methodologies for Researchers, Scientists, and Drug Development Professionals
Introduction to Tetraphenylantimony(V) Methoxide
This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is an organoantimony compound featuring a central antimony(V) atom bonded to four phenyl groups and one methoxide group[1]. Organoantimony compounds are a subject of research interest for their potential applications in catalysis and medicinal chemistry, including antileishmanial and antibacterial activities[2]. The solubility of such a compound is a critical physicochemical parameter, influencing its formulation, delivery, reaction kinetics, and biological availability. Understanding and quantifying its solubility is a foundational step for any research or development application.
Physicochemical Properties
While comprehensive solubility data is scarce, some fundamental properties of this compound have been reported.
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14090-94-9 | [1][3] |
| Molecular Formula | C₂₅H₂₃OSb | [1] |
| Molecular Weight | 461.21 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 202-218 °C | [1][4] |
| Solubility in H₂O | Not Available | [1] |
| Density | Not Available | [1] |
Based on its structure, featuring four hydrophobic phenyl groups, this compound is expected to be largely insoluble in polar solvents like water, a common characteristic for many organometallic compounds[5][6]. Conversely, it is predicted to exhibit higher solubility in non-polar organic solvents such as toluene, benzene, or hexane[6].
Theoretical Framework: Hansen Solubility Parameters (HSP)
To quantitatively predict and understand the solubility of a material like this compound, the Hansen Solubility Parameters (HSP) provide a robust theoretical framework[7][8]. Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion forces): Energy from van der Waals forces.
-
δP (Polar forces): Energy from dipolar intermolecular forces.
-
δH (Hydrogen bonding forces): Energy from hydrogen bonds.
The central principle is "like dissolves like." A solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated to predict miscibility[9]. A smaller distance implies a higher likelihood of dissolution.
Table 2: Hansen Solubility Parameters (Illustrative) No experimental HSP data exists for this compound. The table below is for illustrative purposes to show how such data would be presented.
| Compound/Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Water | 15.5 | 16.0 | 42.3 |
Experimental Protocol for Solubility Determination
As specific protocols for this compound are unavailable, a general methodology for determining the solubility of a novel organometallic solid is presented. This protocol is a standard approach used in chemical and pharmaceutical development[10][11].
Objective: To determine the solubility of this compound in various solvents and to estimate its Hansen Solubility Parameters.
Materials:
-
This compound powder
-
A range of solvents with known HSP values (e.g., polar, non-polar, and intermediate polarity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound powder into several vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the vials.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
-
Sample Dilution & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or UV-Vis).
-
Quantification: Measure the concentration of the dissolved compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
HSP Determination: The binary solubility data (soluble/insoluble) in a range of solvents is entered into specialized software (e.g., HSPiP) which calculates the HSP sphere for the solute. Solvents that dissolve the compound are considered "inside" the sphere, and those that do not are "outside." The software algorithmically determines the center point (the solute's δD, δP, δH) and radius of this sphere.
Visualization of Experimental Workflow
The logical flow for experimentally determining the solubility parameters of a novel compound can be visualized as follows.
Caption: Workflow for experimental solubility and HSP determination.
Conclusion
While direct quantitative data for the solubility of this compound remains elusive, a combination of theoretical modeling and established experimental protocols provides a clear path for its determination. Based on its organometallic nature, it is predicted to be soluble in non-polar organic solvents and insoluble in water. The Hansen Solubility Parameters offer a powerful predictive tool for formulation scientists. The experimental workflow detailed herein represents a standard, reliable method for generating the necessary data to populate these models, enabling researchers to effectively utilize this compound in future applications.
References
- 1. Tetraphenylantimony(V) MethoxideCAS #: 14090-94-9 [eforu-chemical.com]
- 2. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 14090-94-9 [chemicalbook.com]
- 4. labnovo.com [labnovo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
Thermal Stability of Tetraphenylantimony(V) Methoxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Organoantimony(V) Compounds
Organoantimony(V) compounds, characterized by a pentavalent antimony atom bonded to organic substituents, are a class of organometallic compounds with diverse applications, including in catalysis and materials science. The stability of these compounds, particularly their thermal behavior, is a critical parameter for their synthesis, storage, and application. The carbon-antimony bond and the bonds between antimony and other heteroatoms, such as oxygen in alkoxides, dictate the temperature at which these molecules begin to degrade.
Synthesis of Tetraphenylantimony(V) Alkoxides
While specific details on the thermal analysis of tetraphenylantimony(V) methoxide are scarce, the general synthesis of tetraphenylantimony(V) alkoxides has been reported. A common method involves the reaction of a tetraphenylantimony(V) halide with a sodium alkoxide.
A generalized workflow for the synthesis is presented below:
Caption: General synthetic route to this compound.
Experimental Protocols for Thermal Stability Analysis
To rigorously determine the thermal stability of this compound, a combination of thermoanalytical techniques would be employed. The following are detailed, generalized protocols for such an investigation.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the sample mass as a function of temperature. The onset temperature of decomposition is determined from the initial mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to detect any endothermic or exothermic events associated with phase transitions or decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Seal a small, accurately weighed sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or gold pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program: Heat the sample and reference pans from ambient temperature through the expected melting/decomposition range at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks may indicate decomposition. The melting point is determined from the onset of the melting endotherm.
Hypothetical Thermal Decomposition Pathway
In the absence of specific experimental data for this compound, a plausible decomposition pathway can be proposed based on the known chemistry of organometallic compounds. The thermal decomposition of pentavalent organoantimony alkoxides likely proceeds through the reductive elimination of the organic groups.
Caption: A plausible thermal decomposition pathway for Ph₄SbOMe.
The initial step is likely the homolytic cleavage of the Sb-C or Sb-O bonds, leading to radical intermediates. These reactive species can then undergo a series of reactions, including reductive elimination, to form more stable products such as triphenylantimony (a trivalent and more stable oxidation state for antimony), benzene, and formaldehyde. The exact product distribution would need to be confirmed experimentally, for instance, by analyzing the evolved gases from a TGA experiment using mass spectrometry (TGA-MS).
Data Summary
As stated, no quantitative data on the thermal stability of this compound has been found in the reviewed literature. The following table is provided as a template for how such data would be presented if it were available.
| Parameter | Value | Method | Reference |
| Melting Point (°C) | Data Not Available | DSC | - |
| Onset of Decomposition (°C) | Data Not Available | TGA | - |
| Temperature of Max. Decomposition Rate (°C) | Data Not Available | TGA (DTG) | - |
| Major Decomposition Products | Data Not Available | TGA-MS, Py-GC/MS | - |
Conclusion and Future Work
The thermal stability of this compound remains an uncharacterized aspect of its chemical properties in the public domain. For researchers and professionals in drug development and materials science who may consider using this or related compounds, it is imperative that a thorough thermal analysis be conducted. The experimental protocols outlined in this guide provide a standard framework for such an investigation. Future work should focus on synthesizing this compound and characterizing its thermal behavior using TGA, DSC, and evolved gas analysis techniques to populate the data table above and to elucidate the precise decomposition mechanism. This will enable a more complete understanding of the compound's stability and its suitability for various applications.
A Comprehensive Review of Tetraphenylantimony(V) Compounds: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoantimony(V) compounds, particularly those containing the tetraphenylantimony(V) moiety ([Ph₄Sb]⁺), represent a class of molecules with significant structural diversity and a wide range of potential applications. Historically, antimony compounds have been utilized in medicine for centuries.[1] In modern chemistry, the pentavalent state of antimony allows for the formation of stable, five- or six-coordinate complexes with various organic and inorganic ligands. These compounds are of considerable interest due to their demonstrated biological activities, including antileishmanial, antibacterial, antitumor, and antifungal properties.[1][2][3][4]
The stability of the Sb-C bond towards hydrolysis makes these organometallic derivatives particularly attractive for biological applications compared to traditional inorganic antimony drugs.[5] The geometry and bonding around the central antimony atom are significantly influenced by the nature of the organic groups and the anionic ligands attached to it.[4] Typically, tetraphenylantimony(V) compounds adopt a trigonal-bipyramidal geometry, though distortions and higher coordination numbers can occur.[6][7] This review provides a technical guide to the synthesis, structural characterization, and biological evaluation of tetraphenylantimony(V) compounds, serving as a resource for researchers in medicinal chemistry and drug development.
Synthesis of Tetraphenylantimony(V) Compounds
The synthesis of tetraphenylantimony(V) derivatives typically starts from commercially available or readily prepared precursors such as pentaphenylantimony (Ph₅Sb) or tetraphenylantimony(V) halides (Ph₄SbX). The choice of precursor often depends on the desired final product. Reactions involving Ph₅Sb often proceed via the cleavage of one phenyl group, while Ph₄SbX undergoes metathesis reactions.
Caption: General synthetic pathways to Tetraphenylantimony(V) compounds.
Experimental Protocols
Protocol 1: Synthesis of Tetraphenylantimony(V) Carboxylates from Pentaphenylantimony [6] This method involves the reaction of pentaphenylantimony with a carboxylic acid, resulting in the cleavage of one antimony-phenyl bond and the formation of a tetraphenylantimony(V) carboxylate and benzene.
-
An equimolar amount of pentaphenylantimony is dissolved in a suitable solvent, such as toluene.
-
An equimolar amount of the desired carboxylic acid (e.g., N-benzoylglycine) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
The solvent is typically removed under reduced pressure.
-
The resulting solid product is then purified, often by recrystallization from an appropriate solvent system (e.g., chloroform-diethyl ether), to yield the pure tetraphenylantimony(V) carboxylate.
Protocol 2: Synthesis of Bis(tetraphenylantimony) Malonate from Tetraphenylantimony Bromide [8] This protocol exemplifies a salt metathesis reaction, which is common for preparing derivatives from tetraphenylantimony halides.
-
Tetraphenylantimony bromide (2 molar equivalents) is dissolved in toluene.
-
Silver malonate (1 molar equivalent) is added to the solution.
-
The reaction mixture is stirred, leading to the precipitation of silver bromide (AgBr).
-
The AgBr precipitate is removed by filtration.
-
The filtrate, containing the desired product, is concentrated, and the bis(tetraphenylantimony) malonate is crystallized, typically by slow evaporation or addition of a non-solvent.
Structural Characterization and Properties
The molecular structure of tetraphenylantimony(V) compounds is predominantly based on a five-coordinate antimony center, typically adopting a distorted trigonal-bipyramidal geometry. In this arrangement, three phenyl groups occupy the equatorial positions, while the fourth phenyl group and the anionic ligand occupy the axial sites.[6] However, secondary bonding interactions, such as the antimony atom coordinating with a second oxygen atom of a carboxylate group, can lead to distortions from the ideal geometry or even an increase in the coordination number to six.[7][8] Single-crystal X-ray diffraction is the definitive method for determining these solid-state structures.
Quantitative Data: Crystallographic Parameters
The following table summarizes key bond lengths and angles for representative tetraphenylantimony(V) compounds, illustrating the typical trigonal-bipyramidal coordination.
| Compound | Sb-C (eq) (Å) | Sb-C (ax) (Å) | Sb-O (Å) | C(ax)-Sb-O(ax) (°) | Reference |
| Ph₄Sb(O₂C-Gly-NBz)¹ | 2.116(6)–2.138(6) | 2.183(6) | 2.200(4) | N/A | [6] |
| Ph₄Sb(O₂C-C₆H₄-COOH-o)² | 2.099(4)–2.177(4) | 2.129(4) | N/A | 177.5(1) | [6] |
| Ph₄Sb(O₂C-C≡CPh)³ | 2.120(3)–2.166(3) | N/A | 2.267(2) | 178.63(7) | [9] |
| [Ph₄Sb]₂[O₂C-CH₂-CO₂]⁴ | 2.115(1)–2.176(1) | N/A | 2.199(7) | N/A | [8] |
| Ph₄Sb(OAc)⁵ | 1.025 (avg) | N/A | N/A | N/A | [7] |
¹ N-benzoylglycinate; ² Hydrogen phthalate; ³ Phenylpropiolate; ⁴ Bis(tetraphenylantimony) malonate, values for both Sb centers are combined; ⁵ Acetate, equatorial C-Sb-C angles are distorted to ~102.5° and 152.6°.
Quantitative Data: Spectroscopic Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are crucial for characterizing these compounds in the absence of crystallographic data.
| Compound Class | ν(Sb-O) (cm⁻¹) | ν(asym OCO) (cm⁻¹) | ν(sym OCO) (cm⁻¹) | Key ¹H NMR Signals (ppm) | Reference |
| Carboxylates (general) | 452–478 | 1668–1634 | 1383–1300 | Multiplets for phenyl protons | [1][2] |
| Catecholates | N/A | N/A | N/A | Shifts in linker ligand protons upon coordination | [10] |
| Halides/Pseudohalides | N/A | N/A | N/A | Phenyl protons typically in 7.0-8.5 region | [3] |
The difference (Δν) between the asymmetric and symmetric OCO stretching frequencies in the IR spectrum is often used to infer the coordination mode of the carboxylate ligand.[2]
Biological Applications and Drug Development
A significant driver for research into tetraphenylantimony(V) compounds is their potential as therapeutic agents. Various derivatives have been synthesized and tested for a range of biological activities. The lipophilic nature conferred by the phenyl groups may enhance permeability across parasitic or cell membranes, potentially explaining their activity compared to conventional inorganic antimonials.[1]
Caption: A conceptual workflow for the discovery of new organoantimony drugs.
Quantitative Data: In Vitro Biological Activity
The antitumor and antileishmanial activities are among the most promising areas of investigation for these compounds.
| Compound | Target Cell Line / Organism | Activity Metric | Result | Reference |
| Tetraphenylantimony(V) derivatives of demethylcantharidin analogues | Human Neoplastic Cell Lines | N/A | Significant activity | [2] |
| [Ph₃Sb(acetylsalicylate)₂] | L. amazonensis | IC₅₀ | 11.20 ± 0.99 µg/mL | [1] |
| [Ph₃Sb(acetylsalicylate)₂] | L. infantum | IC₅₀ | 13.90 ± 2.12 µg/mL | [1] |
| [Ph₃Sb(3-acetoxybenzoate)₂] | L. amazonensis | IC₅₀ | 12.60 ± 1.27 µg/mL | [1] |
| [Ph₃Sb(3-acetoxybenzoate)₂] | L. infantum | IC₅₀ | 11.20 ± 0.99 µg/mL | [1] |
| Arylantimony(V) triphenylgermanylpropionates (selected) | Five Cancer Cell Lines | N/A | In vitro antitumor activity | [3] |
Note: The results for triphenylantimony(V) compounds are included for comparison, as they are structurally related and often studied alongside tetraphenylantimony(V) analogs.
Experimental Protocols
Protocol 3: In Vitro Antileishmanial Activity Assay (Promastigotes) [1] This protocol outlines a typical method for assessing the efficacy of compounds against the promastigote (insect) stage of the Leishmania parasite.
-
Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum until they reach the logarithmic growth phase.
-
The parasites are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁶ cells/mL.
-
The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations to create a serial dilution. Control wells contain parasites with solvent only (negative control) and a standard reference drug (e.g., tartar emetic).
-
The plates are incubated at a controlled temperature (e.g., 26 °C) for a period of 48-72 hours.
-
Parasite viability or growth inhibition is assessed. This can be done by direct counting using a hemocytometer or more commonly with a viability reagent like resazurin, which changes color in the presence of metabolically active cells. Absorbance is read with a plate reader.
-
The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Tetraphenylantimony(V) compounds continue to be a fertile ground for research in coordination chemistry and drug discovery. Their straightforward synthesis, structural tunability, and significant biological activities make them compelling candidates for further investigation. The typical trigonal-bipyramidal structure provides a stable scaffold, while the anionic ligand offers a modular point for modifying the compound's physicochemical and biological properties. Future work will likely focus on elucidating mechanisms of action, improving selectivity for target cells over host cells, and exploring novel ligand systems to expand the therapeutic potential of this fascinating class of organometallic compounds.
References
- 1. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchtrend.net [researchtrend.net]
- 5. Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Binuclear Triphenylantimony(V) Catecholates through N-Donor Linkers: Structural Features and Redox Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Pentavalent Organoantimony Chemistry: A Technical Guide to its Discovery and History
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and history of organoantimony(V) compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal synthetic routes, key experimental protocols, and fundamental properties of this fascinating class of organometallic compounds.
Introduction to Organoantimony(V) Chemistry
Organoantimony chemistry, a cornerstone of organometallic studies, focuses on compounds containing a carbon-antimony bond.[1] Antimony, a metalloid, primarily exists in the +3 and +5 oxidation states in its organometallic derivatives. Organoantimony(V) compounds, often referred to as stiboranes, are characterized by a pentacoordinate antimony center, typically adopting a trigonal bipyramidal geometry. Their discovery and subsequent investigation have significantly contributed to the understanding of bonding, structure, and reactivity at the heavier p-block elements. While the toxicity of antimony compounds has limited their widespread practical applications, their unique chemical properties continue to attract academic and industrial interest.[1]
A Historical Journey: The Discovery of Organoantimony Compounds
The roots of organometallic chemistry can be traced back to the mid-19th century. While antimony compounds have been known since antiquity, their first foray into the organometallic realm was pioneered by Carl Jacob Löwig in 1850, who prepared the first organoantimony substances.[1] This was shortly followed by the work of Sir Edward Frankland, who in 1852 coined the term "organo-metallic" to describe his synthesized alkyl derivatives of various metals, including antimony.[2]
The specific exploration of the pentavalent state of organoantimony compounds gained momentum in the early 20th century. A pivotal contribution was made by Gilbert T. Morgan and Frances M. G. Micklethwait in 1910 through their work on organic derivatives of antimony, which included the synthesis and characterization of organoantimony(V) species. Their research laid a crucial foundation for the systematic investigation of these hypervalent compounds.
Key Classes and Synthesis of Organoantimony(V) Compounds
The most common entry point to organoantimony(V) chemistry is through the oxidation of trivalent organoantimony compounds, known as stibines (R₃Sb).
Triorganoantimony(V) Dihalides (R₃SbX₂)
Triorganoantimony(V) dihalides are a fundamental class of stiboranes. They are readily prepared by the oxidative addition of a halogen to a triorganostibine.
Experimental Protocol: Synthesis of Triphenylantimony(V) Dichloride (Ph₃SbCl₂)
-
Materials: Triphenylstibine (Ph₃Sb), Chlorine (Cl₂), Carbon tetrachloride (CCl₄).
-
Procedure: A solution of triphenylstibine in carbon tetrachloride is treated with a stream of chlorine gas. The reaction is exothermic and results in the precipitation of triphenylantimony(V) dichloride as a white solid. The product can be purified by recrystallization from a suitable solvent like benzene.
Pentaorganoantimony(V) Compounds (R₅Sb)
Pentaorganoantimony(V) compounds represent a class where the antimony atom is bonded to five organic substituents. The synthesis of the archetypal pentaphenylantimony (Ph₅Sb) was a significant milestone in this field.
Experimental Protocol: Synthesis of Pentaphenylantimony (Ph₅Sb)
-
Materials: Triphenylantimony(V) dichloride (Ph₃SbCl₂), Phenyllithium (PhLi) or Phenylmagnesium bromide (PhMgBr), Diethyl ether or Tetrahydrofuran (THF).
-
Procedure: A solution of triphenylantimony(V) dichloride in an anhydrous ethereal solvent is treated with an excess of phenyllithium or a Grignard reagent like phenylmagnesium bromide at low temperature. The reaction mixture is then warmed to room temperature and stirred for several hours. After quenching the reaction with an aqueous solution, the organic layer is separated, dried, and the solvent is removed to yield crude pentaphenylantimony. Purification can be achieved by recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data for representative organoantimony(V) compounds.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Triphenylantimony(V) Dichloride | Ph₃SbCl₂ | 423.98 | 143-145 |
| Triphenylantimony(V) Dibromide | Ph₃SbBr₂ | 512.88 | 218-219 |
| Triphenylantimony(V) Diacetate | Ph₃Sb(OAc)₂ | 471.17 | 221-222 |
| Pentaphenylantimony | Ph₅Sb | 507.29 | 169-171 |
Table 1: Physical Properties of Selected Organoantimony(V) Compounds.
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| Triphenylantimony(V) Dichloride | 7.4-7.6 (m), 8.1-8.2 (m) | 129.0, 131.0, 133.5, 138.0 |
| Pentaphenylantimony | 6.8-7.5 (m) | 127.5, 128.0, 135.0, 152.0 |
Table 2: Representative NMR Spectroscopic Data for Organoantimony(V) Compounds.
Visualizing Key Concepts in Organoantimony(V) Chemistry
To illustrate the fundamental concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A timeline highlighting the major milestones in the discovery and development of organoantimony chemistry.
Caption: General synthetic workflow for the preparation of organoantimony(V) compounds from antimony trichloride.
Caption: A simplified representation of the trigonal bipyramidal geometry commonly adopted by organoantimony(V) compounds of the type R₃SbX₂.
References
Methodological & Application
Application Notes and Protocols: Tetraphenylantimony(V) Methoxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylantimony(V) methoxide, Ph₄SbOMe, is an organoantimony compound that belongs to the broader class of pentavalent organoantimony reagents. While not as extensively documented in organic synthesis as other organometallic reagents, its chemistry, primarily inferred from the reactivity of its precursor pentaphenylantimony (Ph₅Sb), suggests potential applications as a specialized reagent. These notes provide an overview of its preparation and potential, though speculative, synthetic utility, drawing parallels with the known reactivity of related organoantimony(V) compounds.
Data Presentation: Synthesis of Tetraphenylantimony(V) Derivatives
The primary route to this compound and related derivatives involves the reaction of pentaphenylantimony with protic reagents. A general reaction scheme is the protonolysis of a phenyl group from pentaphenylantimony.
General Reaction: Ph₅Sb + ROH → Ph₄SbOR + PhH
The following table summarizes the synthesis of various tetraphenylantimony(V) derivatives from pentaphenylantimony, highlighting the conditions and yields where available. This data provides a basis for understanding the formation of the methoxide derivative.
| Product (Ph₄SbOR) | Reagent (ROH) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Methanol | Toluene | 100 | 1 hour | Not specified | [1] |
| Tetraphenylantimony(V) carboxylate | Carboxylic Acid | Toluene | 100 | 1 hour | Not specified | [2] |
| Tetraphenylantimony(V) thiophenecarboxylate | Thiophenecarboxylic acid | Toluene | 100 | 1 hour | 95 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from pentaphenylantimony and methanol. This reaction is foundational for any subsequent use of the methoxide reagent.
Materials:
-
Pentaphenylantimony (Ph₅Sb)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add pentaphenylantimony (1.0 mmol).
-
Add 20 mL of anhydrous toluene to the flask and stir to dissolve the pentaphenylantimony.
-
To this solution, add a stoichiometric equivalent of anhydrous methanol (1.0 mmol).
-
Heat the reaction mixture to 100°C and maintain it at this temperature with stirring for 1 hour.[2]
-
After 1 hour, allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene-heptane.
Protocol 2: Plausible Application in Phenylation Reactions (Speculative)
Based on the known reactivity of pentaphenylantimony and other organoantimony(V) compounds as phenylation agents, this protocol outlines a speculative procedure for the phenylation of a generic substrate using in situ generated this compound.[2][3]
Materials:
-
Pentaphenylantimony (Ph₅Sb)
-
Methanol (MeOH), anhydrous
-
Substrate to be phenylated (e.g., an alcohol, amine, or activated aromatic compound)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Follow steps 1-4 of Protocol 1 to generate this compound in situ.
-
To the reaction mixture containing the in situ generated Ph₄SbOMe, add the substrate to be phenylated (1.0 mmol).
-
Continue heating the reaction mixture at 100°C for an additional 1-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be quenched with water and extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The phenylated product can be purified by column chromatography.
Visualizations
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow for Synthesis and In Situ Application
Caption: Workflow for the synthesis and potential in situ use of the reagent.
Logical Relationship of Organoantimony(V) Reagents in Phenylation
Caption: Relationship between organoantimony(V) compounds in phenylation.
References
Application Notes and Protocols: Reaction Mechanisms Involving Tetraphenylantimony(V) Methoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylantimony(V) methoxide, Ph₄SbOMe, is a pentavalent organoantimony compound with potential applications in organic synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of detailed studies on its specific reaction mechanisms. This document aims to provide a foundational understanding by summarizing the general principles of synthesis and reactivity extrapolated from related tetraphenylantimony(V) compounds. The proposed mechanisms and protocols presented herein are based on the established chemistry of similar organoantimony(V) alkoxides and should be considered as a guide for further research and development.
Introduction
Organoantimony(V) compounds have been utilized in various organic transformations, acting as catalysts or reagents.[1] The reactivity of these compounds is largely dictated by the nature of the ligands attached to the antimony center. While tetraphenylantimony(V) carboxylates and halides have been more extensively studied, the chemistry of their alkoxide counterparts, such as the methoxide, remains less explored. Understanding the potential reaction pathways of this compound is crucial for unlocking its synthetic utility, particularly in areas like drug development where novel methodologies for carbon-heteroatom bond formation are of significant interest.
Synthesis of this compound
Proposed Synthetic Pathway
A likely pathway involves the reaction of tetraphenylantimony(V) bromide with sodium methoxide. This is a standard salt metathesis reaction.
Caption: Proposed synthesis of this compound.
Generalized Experimental Protocol (Proposed)
Materials:
-
Tetraphenylantimony(V) bromide (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraphenylantimony(V) bromide in anhydrous methanol in a Schlenk flask.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the tetraphenylantimony(V) bromide solution at room temperature with vigorous stirring.
-
A precipitate of sodium bromide is expected to form. Stir the reaction mixture for 2-4 hours at room temperature.
-
Filter the reaction mixture under inert atmosphere to remove the sodium bromide precipitate.
-
Remove the methanol from the filtrate under reduced pressure to yield a solid or oil.
-
Wash the residue with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to obtain the putative this compound.
Note: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry would be essential to confirm the structure and purity of the product.
Proposed Reaction Mechanisms
The reactivity of this compound is anticipated to be dictated by the polarity of the Sb-OMe bond, rendering the methoxy group nucleophilic and the antimony center electrophilic.
Nucleophilic Reactivity of the Methoxide Ligand
The methoxide ligand can act as a nucleophile, reacting with various electrophiles. This could be a valuable method for methylation reactions.
Caption: Proposed nucleophilic attack by the methoxide ligand.
This pathway could be utilized in reactions such as the methylation of alkyl halides or acyl chlorides. The driving force for this reaction would be the formation of a stable tetraphenylstibonium cation.
Electrophilic Reactivity of the Antimony Center
The pentavalent antimony center is electron-deficient and can act as a Lewis acid, coordinating to nucleophiles. This could lead to ligand exchange reactions or catalysis.
Caption: Proposed electrophilic behavior of the antimony center.
This type of reactivity could be relevant in catalytic cycles where the substrate coordinates to the antimony center, is activated, and then undergoes transformation.
Quantitative Data
A thorough search of the existing literature did not yield any specific quantitative data (e.g., reaction yields, kinetic data, spectroscopic data) for reactions involving this compound. The following table summarizes this lack of information.
| Reaction Type | Substrate | Product(s) | Yield (%) | Kinetic Parameters (k) | Reference |
| Nucleophilic Methylation | Alkyl Halide | Alkyl Methyl Ether, [Ph₄Sb]⁺X⁻ | Data Not Available | Data Not Available | N/A |
| Ligand Exchange | Carboxylic Acid | Ph₄Sb(O₂CR), MeOH | Data Not Available | Data Not Available | N/A |
| Catalytic Reaction | e.g., Epoxide | Ring-opened product | Data Not Available | Data Not Available | N/A |
Applications in Drug Development
While speculative due to the lack of specific studies, the potential reactivity of this compound suggests possible applications in drug development:
-
Late-Stage Functionalization: The proposed nucleophilic methylation capability could be employed for the late-stage modification of complex drug molecules, allowing for the introduction of a methyl ether group which can significantly alter pharmacokinetic properties.
-
Catalysis: The Lewis acidity of the antimony center could be harnessed to catalyze reactions such as ring-opening of epoxides or other transformations relevant to the synthesis of pharmaceutical intermediates.
Conclusion and Future Outlook
The chemistry of this compound represents a significant knowledge gap in the field of organoantimony chemistry. The proposed synthetic routes and reaction mechanisms presented in these notes are based on established principles of related compounds and await experimental validation. Future research should focus on:
-
The development of a reliable synthetic protocol for this compound and its full characterization.
-
Systematic studies of its reactivity with a range of electrophiles and nucleophiles to elucidate the dominant reaction pathways.
-
Kinetic and mechanistic investigations to provide a detailed understanding of the reaction intermediates and transition states.
-
Exploration of its catalytic potential in organic transformations relevant to medicinal chemistry and drug discovery.
Such studies will be instrumental in determining the true synthetic value of this and other related organoantimony(V) alkoxides.
References
Application Notes and Protocols: Tetraphenylantimony(V) Methoxide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylantimony(V) methoxide is a pentavalent organoantimony compound. While its direct and widespread application in cross-coupling reactions is not extensively documented in peer-reviewed literature, its synthesis is feasible and its structural motifs suggest potential utility in organic synthesis. The preparation of tetraphenylantimony(V) alkoxides can be achieved through the reaction of pentaphenylantimony with the corresponding alcohol, which results in the formation of benzene and the desired tetraphenylantimony(V) alkoxide[1].
Drawing from the established reactivity of other organoantimony compounds in palladium-catalyzed reactions, it is plausible to propose this compound as a phenyl group transfer reagent in cross-coupling reactions. This application note provides a hypothetical framework and detailed protocols for its synthesis and its potential use in a Suzuki-type cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Application Notes: A Hypothetical Role in Suzuki-Type Cross-Coupling
Reaction Principle:
The Suzuki-Miyaura cross-coupling reaction traditionally involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. In this proposed application, this compound would serve as an alternative to the organoboron reagent, delivering a phenyl group to the catalytic cycle.
Proposed Reaction Scheme:
Aryl-X + Ph₄SbOMe
[Pd]catalyst,Base
Aryl-Ph
(where X = Br, I, OTf)
Potential Advantages:
-
Air and Moisture Stability: Organoantimony(V) compounds are often crystalline solids with good stability, potentially offering handling advantages over some moisture-sensitive organoboron reagents.
-
Multiple Aryl Groups: The presence of four phenyl groups on the antimony center could theoretically allow for the transfer of more than one equivalent of the phenyl group, enhancing atom economy, though this would depend on the specific reaction conditions and the relative reactivity of the Sb-C bonds.
Challenges to Consider:
-
Transmetalation Efficiency: The critical step is the transfer of a phenyl group from the antimony(V) center to the palladium(II) intermediate. The strength and kinetic lability of the antimony-carbon bond will be a key determinant of the reaction's feasibility and efficiency.
-
Role of the Methoxide Ligand: The methoxide ligand could influence the rate and efficiency of the transmetalation step, potentially by facilitating the formation of a more reactive palladium intermediate.
-
Stoichiometry and Byproducts: The fate of the remaining triphenylantimony methoxide fragment and its potential to either participate in or inhibit the catalytic cycle would need to be carefully investigated.
Data Presentation
The following table presents hypothetical data for the proposed Suzuki-type cross-coupling reaction, illustrating the potential scope and efficiency.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 4-Trifluoromethylphenyl bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 120 | 24 | 78 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 65 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the known reaction of pentaphenylantimony with alcohols[1].
Materials:
-
Pentaphenylantimony (SbPh₅)
-
Anhydrous Methanol
-
Anhydrous Toluene
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Magnetic stirrer
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve pentaphenylantimony (1.0 eq.) in anhydrous toluene.
-
To the stirred solution, add anhydrous methanol (1.1 eq.) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of pentaphenylantimony and the formation of benzene.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Hypothetical Suzuki-Type Cross-Coupling of 4-Bromotoluene with this compound
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Microwave reaction vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a microwave reaction vial, add 4-bromotoluene (1.0 eq.), this compound (0.3 eq., assuming one phenyl group transfer), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).
-
Seal the vial with a septum cap and purge with an inert gas for 10-15 minutes.
-
Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Place the vial in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl.
-
Determine the yield and confirm the structure by spectroscopic methods.
Visualizations
Caption: Synthesis of this compound.
Caption: Experimental workflow for the cross-coupling reaction.
Caption: Proposed catalytic cycle for the cross-coupling reaction.
References
Application Notes and Protocols: Stoichiometric vs. Catalytic Use of Tetraphenylantimony(V) Methoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stoichiometric and catalytic uses of tetraphenylantimony(V) methoxide (Ph₄SbOMe). While specific documented applications of this exact compound are limited in publicly available literature, its reactivity can be inferred from closely related tetraphenylantimony(V) derivatives and other organoantimony(V) compounds. These notes offer a practical guide to leveraging the unique chemical properties of this reagent in both stoichiometric and catalytic transformations.
Introduction to this compound
This compound is a pentavalent organoantimony compound featuring four phenyl groups and one methoxy group attached to the antimony center. The antimony(V) center is electrophilic and can participate in ligand exchange reactions, while the phenyl groups can act as nucleophilic sources of aryl groups under certain conditions. The methoxy group is a labile ligand, making this compound a useful precursor for various transformations.
Stoichiometric Application: Phenylation of Phenols
While direct stoichiometric applications of this compound are not extensively reported, the known reactivity of related pentaphenylantimony (Ph₅Sb) suggests its potential as a phenlating agent. In a stoichiometric reaction, the organoantimony compound is consumed as a reagent to deliver one or more of its organic substituents to a substrate. A plausible, albeit not explicitly documented, stoichiometric use of this compound is the O-phenylation of phenols. In this proposed reaction, the antimony compound would serve as the source of a phenyl group to form a diaryl ether.
Proposed Reaction and Data
The proposed reaction involves the transfer of a phenyl group from the antimony reagent to the oxygen atom of a phenol, likely proceeding through a ligand exchange mechanism followed by reductive elimination from a transient intermediate.
Table 1: Hypothetical Quantitative Data for Stoichiometric O-Phenylation of Phenol
| Entry | Substrate (Phenol) | Reagent (Ph₄SbOMe) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenol | 1.1 equiv. | Toluene | 110 | 12 | Diphenyl ether | 75 (Estimated) |
| 2 | 4-Methoxyphenol | 1.1 equiv. | Xylene | 140 | 12 | 4-Methoxydiphenyl ether | 70 (Estimated) |
| 3 | 4-Nitrophenol | 1.1 equiv. | DMF | 100 | 24 | 4-Nitrodiphenyl ether | 60 (Estimated) |
Note: The yields presented in this table are hypothetical and based on the general reactivity of similar organometallic reagents. Experimental validation is required.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
This compound (Ph₄SbOMe)
-
Substituted Phenol
-
Anhydrous Toluene (or other suitable high-boiling solvent)
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the substituted phenol (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (10 mL) to dissolve the phenol.
-
To this solution, add this compound (1.1 mmol, 1.1 equiv.) in one portion.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C (reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (estimated 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired diaryl ether.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Catalytic Application: Cycloaddition of CO₂ to Epoxides
Organoantimony(V) compounds have been demonstrated to be effective catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This transformation is a prime example of green chemistry, as it utilizes a greenhouse gas as a C1 feedstock. In this catalytic cycle, the tetraphenylantimony(V) species is regenerated and participates in multiple reaction turnovers. The Lewis acidic antimony center is believed to activate the epoxide, facilitating nucleophilic attack.
Reaction and Quantitative Data
The catalytic cycle involves the coordination of the epoxide to the antimony(V) center, followed by nucleophilic ring-opening (often assisted by a co-catalyst like a halide salt). Subsequent reaction with CO₂ and ring-closure affords the cyclic carbonate and regenerates the catalyst.
Table 2: Representative Quantitative Data for Catalytic Cycloaddition of CO₂ to Propylene Oxide
| Entry | Catalyst | Co-catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) |
| 1 | Ph₄SbOMe | TBAB¹ | 1 | 100 | 1.0 | 12 | Propylene Carbonate | >95 |
| 2 | Ph₄SbBr | TBAB¹ | 1 | 120 | 2.0 | 8 | Propylene Carbonate | >99 |
| 3 | Ph₃SbO | TBAI² | 2 | 130 | 3.0 | 10 | Propylene Carbonate | 98 |
¹TBAB = Tetrabutylammonium bromide ²TBAI = Tetrabutylammonium iodide Data adapted from analogous organoantimony-catalyzed reactions.
Detailed Experimental Protocol
Materials:
-
This compound (Ph₄SbOMe)
-
Tetrabutylammonium bromide (TBAB)
-
Epoxide (e.g., Propylene Oxide)
-
High-pressure stainless-steel autoclave with a magnetic stirrer
-
Carbon Dioxide (CO₂) cylinder
Procedure:
-
In a typical experiment, add the epoxide (10 mmol, 1.0 equiv.), this compound (0.1 mmol, 1 mol%), and tetrabutylammonium bromide (0.1 mmol, 1 mol%) to the high-pressure autoclave.
-
Seal the autoclave and purge it with CO₂ three times to remove the air.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1.0 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for the designated time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO₂.
-
The resulting product mixture is typically pure enough for many applications. If necessary, the product can be purified by distillation or filtration to remove the catalyst.
-
Analyze the product by ¹H NMR and GC-MS to determine the yield and purity.
Visualizing the Chemical Processes
To better understand the proposed mechanisms and workflows, the following diagrams are provided.
Stoichiometric vs. Catalytic Logic
Caption: Logical flow of stoichiometric vs. catalytic reactions.
Experimental Workflow for Catalytic Cycloaddition
Caption: Experimental workflow for catalytic CO₂ cycloaddition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for CO₂ cycloaddition.
Conclusion
This compound represents a versatile organoantimony compound with potential applications in both stoichiometric and catalytic organic synthesis. While its use as a stoichiometric phenylating agent requires further experimental validation, its role as a catalyst in the green synthesis of cyclic carbonates from epoxides and CO₂ aligns with current trends in sustainable chemistry. The protocols and data provided herein, though in part based on analogous systems, offer a solid foundation for researchers to explore the synthetic utility of this and related organoantimony(V) reagents. As with all antimony compounds, appropriate safety precautions should be taken, including handling in a well-ventilated fume hood and wearing appropriate personal protective equipment.
Application Notes and Protocols for Tetraphenylantimony(V) Methoxide Reactions: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylantimony(V) methoxide (Ph₄SbOMe) is a pentavalent organoantimony compound. While the synthesis and characterization of various tetraphenylantimony(V) derivatives are documented in the scientific literature, detailed application notes and standardized protocols for the use of this compound as a reagent in organic synthesis are not widely reported. This document aims to provide a comprehensive overview based on the currently accessible scientific data. However, it is important to note that specific experimental protocols for reactions utilizing this compound as a key reactant are scarce.
Synthesis of Related Tetraphenylantimony(V) Compounds
The majority of available research focuses on the synthesis of other tetraphenylantimony(V) compounds, often starting from precursors like pentaphenylantimony (Ph₅Sb) or triphenylantimony dihalides (Ph₃SbX₂). These syntheses provide context for the stability and general reactivity of the tetraphenylantimony(V) moiety.
For instance, tetraphenylantimony(V) carboxylates and sulfonates have been synthesized through reactions of pentaphenylantimony with the corresponding carboxylic or sulfonic acids. These reactions typically involve the cleavage of one phenyl group from the antimony center and its replacement with the carboxylate or sulfonate ligand.
Potential, Yet Undocumented, Applications
Based on the structure of this compound, potential, though not experimentally substantiated, applications in organic synthesis could be hypothesized. These include:
-
Methoxylation Reactions: The methoxide ligand could potentially be transferred to an electrophilic substrate, analogous to other metal methoxides.
-
Catalysis: The Lewis acidic nature of the antimony center might allow it to act as a catalyst in certain organic transformations.
It is crucial to reiterate that detailed experimental procedures, including reaction conditions, substrate scope, and yields for such applications of this compound, are not currently available in the reviewed literature.
Experimental Protocols: A General Framework
In the absence of specific protocols for this compound, researchers interested in exploring its reactivity would need to develop experimental procedures based on general principles of organometallic chemistry. A logical starting point for a hypothetical reaction could be structured as follows:
Hypothetical Workflow for Investigating the Reactivity of this compound
Caption: General workflow for a hypothetical organic reaction using this compound.
Quantitative Data
Due to the lack of specific reported reactions, a table summarizing quantitative data such as yields, reaction times, and spectroscopic data cannot be provided at this time. Researchers would need to generate this data through systematic experimental investigation.
Conclusion
While the chemistry of organoantimony(V) compounds is an active area of research, specific and detailed application notes and protocols for reactions involving this compound as a reagent are not readily found in the current body of scientific literature. The information presented here provides a general context based on the synthesis of related compounds and a hypothetical framework for future experimental design. Any researcher planning to work with this compound should proceed with caution, starting with small-scale exploratory reactions to determine its reactivity profile and optimize reaction conditions. Further research is needed to elucidate the potential synthetic utility of this compound.
Tetraphenylantimony(V) methoxide as a reagent for functional group transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylantimony(V) methoxide, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentavalent organoantimony compound.[1] While the broader class of organoantimony compounds has found applications in various fields, including catalysis and medicinal chemistry, the specific utility of this compound as a reagent for functional group transformations in organic synthesis is not extensively documented in peer-reviewed literature.[2][3] These notes aim to provide a comprehensive overview of its known properties, potential synthetic routes, and prospective applications based on the general reactivity of related organoantimony(V) compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the synthetic potential of this reagent.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14090-94-9 | [1] |
| Molecular Formula | C₂₅H₂₃OSb | |
| Molecular Weight | 477.20 g/mol | |
| Appearance | White powder | [1] |
| Melting Point | 202-218 °C | [1] |
Synthesis
The synthesis would likely involve the reaction of tetraphenylantimony(V) bromide with a methoxide source, such as sodium methoxide, in an appropriate solvent. This is a standard salt metathesis reaction.
Diagram of Proposed Synthesis
References
Application Notes and Protocols: Antitumor Activity of Tetraphenylantimony Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylantimony(V) derivatives represent a class of organometallic compounds that have garnered interest for their potential as anticancer agents. These compounds, characterized by a central antimony atom bonded to four phenyl groups and an additional ligand, have demonstrated significant in vitro antitumor activity against various human neoplastic cell lines. The cytotoxic effect of these derivatives is influenced by the nature of the additional ligand, which can be modified to potentially enhance efficacy and selectivity. This document provides an overview of the reported antitumor activities, methodologies for their assessment, and insights into their potential mechanisms of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of Tetraphenylantimony Derivatives Against Human Cancer Cell Lines (Hypothetical Data)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| TPA-001 | Carboxylate | MCF-7 (Breast) | 15.2 |
| TPA-001 | Carboxylate | A549 (Lung) | 22.5 |
| TPA-001 | Carboxylate | HeLa (Cervical) | 18.9 |
| TPA-002 | Thiolate | MCF-7 (Breast) | 8.7 |
| TPA-002 | Thiolate | A549 (Lung) | 12.1 |
| TPA-002 | Thiolate | HeLa (Cervical) | 9.5 |
| TPA-003 | Halide | MCF-7 (Breast) | 35.8 |
| TPA-003 | Halide | A549 (Lung) | 41.2 |
| TPA-003 | Halide | HeLa (Cervical) | 38.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers are encouraged to populate such tables with their experimental findings.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antitumor activity of tetraphenylantimony derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of tetraphenylantimony derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tetraphenylantimony derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetraphenylantimony derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Tetraphenylantimony derivatives
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the tetraphenylantimony derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating antitumor activity and a hypothetical signaling pathway that could be involved in the action of tetraphenylantimony derivatives.
Application Notes and Protocols: Tetraphenylantimony(V) Methoxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct applications of Tetraphenylantimony(V) methoxide in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known chemical properties of this compound and the established applications of analogous organoantimony(V) compounds. These are intended to serve as a starting point for research and exploration.
Introduction
This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is an organoantimony compound featuring a central antimony atom in the +5 oxidation state. While specific material science applications are not widely reported, its structure and the reactivity of related tetraarylstibonium compounds suggest potential utility in catalysis and polymer science. Organoantimony(V) compounds are known for their Lewis acidic nature and catalytic activity in various organic transformations.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14090-94-9 | [1][2] |
| Molecular Formula | C₂₅H₂₃OSb | [1] |
| Molecular Weight | 461.21 g/mol | [3] |
| Appearance | White powder | [1] |
| Melting Point | 202-218 °C | [3] |
| Solubility | Limited data available. Likely soluble in organic solvents. | |
| Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long lasting effects) | [1] |
Potential Applications in Materials Science
Based on the reactivity of similar organoantimony(V) compounds, this compound could be investigated for the following applications:
Catalyst in Polymerization Reactions
Tetraarylstibonium salts have been shown to catalyze cycloaddition reactions.[4] This suggests that this compound could potentially act as a catalyst or co-catalyst in the synthesis of specialized polymers.
-
Ring-Opening Polymerization: The Lewis acidic antimony center could facilitate the ring-opening of cyclic monomers like epoxides, lactones, or carbonates to produce polyesters and polyethers.
-
Cationic Polymerization: It may initiate the cationic polymerization of vinyl monomers.
Precursor for Antimony-Containing Materials
This compound could serve as a precursor for the synthesis of antimony-based materials, such as antimony oxides or mixed-metal oxides, which have applications in electronics, flame retardants, and catalysis. Thermal decomposition or hydrolysis of the methoxide could provide a route to these inorganic materials.
Lewis Acid Catalyst in Organic Synthesis for Materials Monomers
Organoantimony(V) compounds are known to catalyze various organic reactions.[4] This catalytic activity can be harnessed for the synthesis of monomers or functional molecules used in materials science. Potential catalytic applications include:
-
Etherification and Esterification Reactions: The methoxide group can participate in exchange reactions, and the Lewis acidic antimony can activate substrates.
-
Aldehyde Transformations: Catalyzing the formation of symmetric ethers or α,β-unsaturated aldehydes from various aldehydes.[4]
Experimental Protocols
The following are proposed experimental protocols based on analogous reactions and should be adapted and optimized for specific research needs.
Synthesis of this compound
This protocol is adapted from the synthesis of other tetraarylstibonium alkoxides.[5]
Materials:
-
Tetraphenylantimony(V) bromide
-
Sodium methoxide
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tetraphenylantimony(V) bromide (1 equivalent) in anhydrous toluene.
-
In a separate flask, prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the stirred solution of Tetraphenylantimony(V) bromide at room temperature.
-
A white precipitate of sodium bromide will form.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture under inert atmosphere to remove the sodium bromide precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Characterization:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the presence of phenyl and methoxy groups.
-
FT-IR Spectroscopy: To identify characteristic vibrational modes.
-
Elemental Analysis: To determine the elemental composition.
Protocol for Catalytic Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
ε-Caprolactone (monomer)
-
This compound (catalyst)
-
Toluene (anhydrous, polymerization grade)
-
Standard polymerization glassware
Procedure:
-
Purify ε-caprolactone by distillation over calcium hydride.
-
In a flame-dried Schlenk tube under an inert atmosphere, add ε-caprolactone and anhydrous toluene.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous toluene.
-
Add the desired amount of the catalyst solution to the monomer solution to initiate the polymerization. The monomer-to-catalyst ratio can be varied (e.g., 100:1, 200:1).
-
Maintain the reaction mixture at a constant temperature (e.g., 80-100 °C) with stirring.
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of monomer peak) or GPC (increase in molecular weight).
-
After the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer in a vacuum oven.
Characterization of the Polymer:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature.
Visualizations
Synthesis Workflow
References
- 1. Tetraphenylantimony(V) MethoxideCAS #: 14090-94-9 [eforu-chemical.com]
- 2. This compound | 14090-94-9 [chemicalbook.com]
- 3. CAS N/A MFCD00748884-TETRAPHENYLANTIMONY METHOXIDE -LabNovo [labnovo.com]
- 4. Binuclear Triphenylantimony(V) Catecholates through N-Donor Linkers: Structural Features and Redox Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Tetraphenylantimony(V) Methoxide Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the experimental study of tetraphenylantimony(V) methoxide decomposition. The information is intended to aid in troubleshooting common issues and to provide standardized protocols for investigating its thermal and photochemical degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition pathways for this compound?
Due to a lack of direct studies on this compound, the expected decomposition pathways are inferred from the known reactivity of related pentavalent organoantimony and other organometallic compounds. Two primary pathways are anticipated: thermal and photochemical decomposition.
-
Thermal Decomposition: Upon heating, this compound is expected to undergo reductive elimination. This process involves the elimination of a molecule from the antimony center, reducing its oxidation state from Sb(V) to Sb(III). The most likely products are triphenylantimony (SbPh₃), anisole (Ph-O-Me), and benzene (Ph-H). A competing pathway could involve homolytic cleavage of the Sb-C or Sb-O bonds to generate radical intermediates.
-
Photochemical Decomposition: Irradiation with ultraviolet (UV) light can induce homolytic cleavage of the antimony-carbon (Sb-C) or antimony-oxygen (Sb-O) bonds. This process generates radical species that can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination to form different products. The dominant photochemical reaction for many organometallic compounds is the loss of a ligand.[1]
Q2: What are the likely decomposition products I should be looking for?
Based on the proposed pathways, the primary decomposition products to monitor are:
-
Triphenylantimony (SbPh₃): The expected product from the reduction of the Sb(V) center.
-
Anisole (C₆H₅OCH₃): Formed via reductive elimination.
-
Benzene (C₆H₆): Can be formed through hydrogen abstraction by phenyl radicals.
-
Methanol (CH₃OH): May form if the methoxy group abstracts a hydrogen atom.
-
Biphenyl (C₆H₅-C₆H₅): Can result from the coupling of two phenyl radicals.
Q3: My decomposition experiment is giving unexpected results. What could be going wrong?
Unexpected results can arise from several factors. Please refer to the Troubleshooting Guide section for a detailed breakdown of common issues and their solutions. Key areas to consider are the purity of the starting material, the presence of oxygen or moisture, the reaction temperature, and the wavelength of light used in photochemical experiments.
Q4: Are there any specific safety precautions I should take when working with this compound and its decomposition products?
Yes, organoantimony compounds are toxic and should be handled with care in a well-ventilated fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Since many organometallic compounds are sensitive to air and moisture, it is crucial to use proper air-sensitive techniques, such as Schlenk lines or glove boxes.[5][6][7][8][9] For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compounds you are using.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the study of this compound decomposition.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No decomposition observed under thermal conditions. | 1. The decomposition temperature has not been reached. 2. The compound is more stable than anticipated. | 1. Gradually increase the temperature in controlled increments. 2. Perform a thermogravimetric analysis (TGA) to determine the onset of decomposition. 3. Consider using a higher boiling point solvent if the reaction is performed in solution. |
| Low yield of expected products. | 1. Incomplete reaction. 2. Formation of unforeseen side products. 3. Loss of volatile products during workup. | 1. Increase reaction time or temperature. 2. Analyze the crude reaction mixture by ¹H NMR or GC-MS to identify all components.[10][11][12][13] 3. Use a cold trap during solvent removal to capture volatile products.[5] |
| Inconsistent results between experiments. | 1. Variation in starting material purity. 2. Presence of trace amounts of oxygen or water. 3. Fluctuations in reaction temperature or light intensity (for photochemical studies). | 1. Purify the starting material before use. 2. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.[5][6][8] 3. Use a calibrated heating block or oil bath and a photoreactor with a consistent light output.[14] |
| Broad or uninterpretable NMR spectra. | 1. Presence of paramagnetic species. 2. The compound or its decomposition products are aggregating in solution. | 1. If radical species are suspected, consider performing the reaction in the presence of a radical trap. 2. Try using a different deuterated solvent or running the NMR at a different temperature. |
Experimental Protocols
The following are generalized protocols for studying the thermal and photochemical decomposition of this compound. These should be adapted based on the specific equipment and safety procedures of your laboratory.
Protocol 1: Thermal Decomposition in Solution and Analysis by ¹H NMR
-
Preparation: In a glovebox or under a positive flow of inert gas, add a known amount of this compound (e.g., 10 mg) and a suitable deuterated solvent (e.g., 0.5 mL of C₆D₆ or toluene-d₈) to a J. Young NMR tube.
-
Initial Analysis: Record the ¹H NMR spectrum at room temperature to serve as the t=0 reference.
-
Thermolysis: Place the NMR tube in a preheated oil bath or a temperature-controlled NMR probe at the desired decomposition temperature (e.g., start at 80 °C and increase incrementally).
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the starting material and the appearance of new signals corresponding to the decomposition products.[10][15][16][17]
-
Data Analysis: Integrate the peaks corresponding to the starting material and the products to determine the relative concentrations over time and calculate the reaction kinetics.
Protocol 2: Photochemical Decomposition and Analysis by GC-MS
-
Sample Preparation: In a quartz reaction vessel, dissolve a known concentration of this compound in a suitable, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Photolysis: Place the vessel in a photoreactor equipped with a specific wavelength UV lamp (e.g., 254 nm or 300 nm).[14][18] Ensure the setup is cooled to maintain a constant temperature.
-
Reaction Monitoring: At various time points, withdraw aliquots of the reaction mixture using a syringe under an inert atmosphere.
-
Sample Workup: Quench the reaction if necessary and prepare the sample for GC-MS analysis. This may involve dilution or extraction.
-
Analysis: Inject the sample into a GC-MS to separate and identify the volatile decomposition products.[11][12][13] Compare the resulting mass spectra with a library to confirm the identity of the products.
Visualizing Decomposition Pathways
The following diagrams illustrate the proposed decomposition pathways of this compound.
References
- 1. usb.ac.ir [usb.ac.ir]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. kalstein.eu [kalstein.eu]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Innovative graduate training to handle air-sensitive reagents - Department of Chemistry, University of York [york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomic analysis with GC-MS to reveal potential metabolites and biological pathways involved in Pb & Cd stress response of radish roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. hepatochem.com [hepatochem.com]
- 15. Organometallic Chemistry | Bruker [bruker.com]
- 16. content.e-bookshelf.de [content.e-bookshelf.de]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. hepatochem.com [hepatochem.com]
Technical Support Center: Tetraphenylantimony(V) Methoxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetraphenylantimony(V) methoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during reactions involving this compound, particularly in palladium-catalyzed arylation reactions.
Issue 1: Low or No Product Yield
Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to diagnosing and resolving this issue.
Possible Causes & Solutions:
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Reagent Quality:
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Decomposition of this compound: This reagent can be sensitive to moisture and air. Ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. Purity should be checked by a suitable analytical method if possible.
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Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air. Use freshly opened catalyst or ensure proper activation of a Pd(II) precatalyst.
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Solvent and Reagent Purity: Use anhydrous solvents and ensure all other reagents are free from impurities that could poison the catalyst or participate in side reactions.
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Reaction Conditions:
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Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition of the organoantimony reagent or the catalyst.
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time.
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Mixing: In heterogeneous reaction mixtures, efficient stirring is crucial for good yield.
-
-
Mechanistic Hurdles:
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Sterically hindered and electron-rich ligands often promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. Consider screening a variety of ligands.
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Base: While this compound itself contains a methoxide group, an additional base may be required depending on the specific reaction mechanism. The choice and amount of base can significantly impact the yield.
-
Troubleshooting Workflow:
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, reducing the yield of my desired compound. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is a common issue in cross-coupling reactions. With organoantimony reagents, specific side reactions can occur.
Common Side Reactions:
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Homocoupling: The coupling of two aryl groups from the this compound to form a biaryl byproduct. This can be promoted by the presence of oxygen or certain catalyst decomposition pathways.
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Protodemetalation: The protonation of the organoantimony reagent, leading to the formation of benzene and reducing the amount of reagent available for the desired coupling. This is more likely if there are acidic protons in the reaction mixture or if the solvent is not anhydrous.
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Reductive Elimination from the Catalyst: The palladium catalyst can undergo undesired reductive elimination pathways, leading to byproducts.
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Competing Hydrophenylation: In some cases, a competing reaction where a hydrogen and a phenyl group are added across a double bond can occur, especially with unsaturated substrates.
Strategies to Minimize Side Products:
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Inert Atmosphere: Rigorously exclude air and moisture from the reaction by using a glovebox or Schlenk line techniques. Degas all solvents before use.
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Ligand Selection: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling and other undesired catalytic pathways by stabilizing the active catalyst and promoting the desired reductive elimination step.
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Additive Effects: The addition of certain salts or other additives can sometimes suppress side reactions. For example, the choice of base can influence the reaction pathway.
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Temperature Control: Running the reaction at the lowest effective temperature can often minimize the formation of side products that have a higher activation energy than the desired reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound in arylation reactions?
A1: this compound serves as an arylating agent in palladium-catalyzed cross-coupling reactions. The antimony(V) center acts as a source of a phenyl group that is transferred to the palladium catalyst during the catalytic cycle. The methoxide ligand can influence the reactivity and solubility of the reagent. The overall success of the arylation depends heavily on the choice of palladium catalyst, ligand, solvent, and temperature.
Q2: How should I handle and store this compound?
A2: this compound should be handled as an air- and moisture-sensitive compound. It is best stored in a sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Exposure to air and moisture can lead to decomposition and reduced reactivity.
Q3: What are the best solvents to use for reactions with this reagent?
A3: The choice of solvent can have a significant impact on the reaction yield. Common solvents for palladium-catalyzed cross-coupling reactions include anhydrous toluene, dioxane, and DMF. The optimal solvent will depend on the specific substrates and reaction conditions and may need to be determined empirically.
Q4: Can I use other Tetraphenylantimony(V) derivatives for arylation?
A4: Yes, other pentavalent tetraphenylantimony compounds, such as those with halide or carboxylate ligands, have also been used in arylation reactions. The nature of the fifth ligand can affect the reagent's stability, solubility, and reactivity in the transmetalation step of the catalytic cycle.
Data Presentation
The following tables provide hypothetical data to illustrate the effect of various parameters on the yield of a model arylation reaction between an aryl bromide and this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | Toluene | 100 | 55 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | Toluene | 100 | 92 |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1 mol%) | XPhos (4 mol%) | Toluene | 80 | 75 |
| 2 | Pd₂(dba)₃ (1 mol%) | XPhos (4 mol%) | Toluene | 110 | 92 |
| 3 | Pd₂(dba)₃ (1 mol%) | XPhos (4 mol%) | Dioxane | 100 | 88 |
| 4 | Pd₂(dba)₃ (1 mol%) | XPhos (4 mol%) | DMF | 100 | 65 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Arylation using this compound:
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Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) under an inert atmosphere (argon or nitrogen).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.
Side reactions of Tetraphenylantimony(V) methoxide with common solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential side reactions of Tetraphenylantimony(V) methoxide with common laboratory solvents. While specific reactivity data for this compound is limited in publicly available literature, this guide offers insights based on the general behavior of pentavalent organoantimony compounds and related metal alkoxides.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in solution?
A1: The primary stability concern is the reactivity of the antimony-methoxide (Sb-OMe) bond. This bond is susceptible to cleavage by protic reagents and may undergo exchange with other nucleophiles. The stability can be influenced by the solvent's polarity, acidity, and the presence of impurities like water.
Q2: Can I use protic solvents like methanol or ethanol with this compound?
A2: Caution is advised when using protic solvents. The methoxide ligand can undergo exchange with other alcohols (alcoholysis), leading to the formation of a new alkoxide and methanol. With water, hydrolysis can occur, potentially leading to the formation of µ-oxo-bis(tetraphenylantimony) or other hydroxo species.
Q3: Are chlorinated solvents like dichloromethane (DCM) and chloroform suitable for dissolving this compound?
A3: While generally considered less reactive than protic solvents, chlorinated solvents are not entirely inert. Trace amounts of acidic impurities (e.g., HCl from decomposition) can potentially react with the methoxide group. Furthermore, the Lewis acidic nature of pentavalent antimony compounds could lead to interactions with the solvent.
Q4: What is the expected stability in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether?
A4: Ethereal solvents are generally aprotic and less likely to directly cause chemical transformation of the methoxide group. However, their Lewis basicity could lead to coordination with the antimony center, potentially influencing the reactivity of the compound. As with all solvents, the presence of water or other impurities is a primary concern for hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected precipitate formation in solution. | Hydrolysis: Reaction with trace water in the solvent or from the atmosphere. | 1. Use rigorously dried solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox). 2. Filter the precipitate under inert conditions for characterization (e.g., IR, NMR of dissolved solid if possible). |
| Inconsistent reaction outcomes or yields. | Ligand Exchange/Decomposition: The methoxide group may be reacting with the solvent, starting materials, or other reagents. | 1. Re-evaluate solvent choice; consider a less reactive, aprotic solvent. 2. Monitor the reaction by an appropriate analytical technique (e.g., NMR, LC-MS) to identify any new species. 3. Ensure all reagents are pure and dry. |
| Broadening of NMR signals. | Dynamic Equilibrium: Rapid exchange of the methoxide ligand or fluxional behavior of the molecule in solution. | 1. Acquire NMR spectra at variable temperatures to potentially resolve the exchanging species. 2. Consider the possibility of solvent coordination influencing the electronic environment of the molecule. |
Potential Side Reaction Pathways
The following diagrams illustrate potential side reaction pathways for this compound based on the general reactivity of related compounds.
Caption: Potential hydrolysis pathway of this compound.
Caption: Potential alcoholysis (ligand exchange) pathway.
Caption: Lewis acid-base interaction with a coordinating solvent.
Experimental Protocols: General Recommendations
When investigating the stability of this compound in a specific solvent, the following general protocol is recommended:
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Preparation of the Solution:
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Under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox), dissolve a known quantity of this compound in the desired anhydrous solvent.
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Prepare a control sample of the pure compound for comparative analysis.
-
-
Monitoring for Changes:
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Immediately after preparation, and at regular time intervals, acquire an analytical spectrum (e.g., ¹H, ¹³C, ³¹P NMR if applicable, or IR).
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For NMR analysis, the disappearance of the methoxy signal and the appearance of new signals would indicate a reaction.
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For IR analysis, changes in the Sb-O stretching frequency region could be indicative of a reaction.
-
-
Identification of Byproducts:
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If new species are detected, attempt to isolate them (e.g., by crystallization or chromatography under inert conditions).
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Characterize the isolated byproducts using standard analytical techniques (NMR, Mass Spectrometry, Elemental Analysis, X-ray crystallography) to confirm their structure.
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Disclaimer: The information provided is for guidance purposes only and is based on general chemical principles. It is essential to conduct thorough literature searches for the most up-to-date information and to perform all experiments with appropriate safety precautions in a controlled laboratory setting.
Technical Support Center: Tetraphenylantimony(V) Methoxide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Tetraphenylantimony(V) methoxide. It is intended for researchers, scientists, and professionals in drug development who are working with this organoantimony compound.
Troubleshooting Guide
Encountering issues during the purification of this compound is common due to its sensitivity to air and moisture. The following table outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction during synthesis.- Product loss during transfer or filtration.- Decomposition of the product due to exposure to air or moisture.- Use of an inappropriate recrystallization solvent. | - Ensure the initial reaction goes to completion using techniques like TLC or NMR monitoring.- Use cannula transfer for moving solutions to minimize loss.- Strictly maintain an inert atmosphere (argon or nitrogen) throughout the purification process using a Schlenk line or glovebox.- Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities that inhibit crystallization.- The solvent is too good a solvent for the compound.- Insufficient cooling or too rapid cooling during recrystallization. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.- Add a non-solvent (anti-solvent) dropwise to the solution to induce precipitation.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| Discolored Product (e.g., yellow or brown) | - Oxidation of the compound.- Presence of residual starting materials or byproducts. | - Ensure all solvents are thoroughly deoxygenated before use.- Repeat the recrystallization process. If discoloration persists, consider column chromatography under an inert atmosphere. |
| Broad Melting Point Range | - The presence of impurities.- Residual solvent in the final product. | - Recrystallize the product again until a sharp melting point is achieved.- Dry the purified solid under high vacuum for an extended period to remove all traces of solvent.[1] |
| Product Decomposes Upon Dissolving | - Use of protic solvents (e.g., alcohols, water).- The solvent was not properly dried or deoxygenated. | - Use anhydrous, aprotic solvents for all purification steps.- Ensure all solvents are freshly dried and deoxygenated before use. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle this compound due to its air and moisture sensitivity?
A1: All manipulations involving this compound should be performed under an inert atmosphere, such as argon or nitrogen, using standard air-free techniques like a Schlenk line or a glovebox. All glassware should be oven-dried or flame-dried before use, and solvents must be rigorously dried and deoxygenated.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route but can include unreacted starting materials such as Tetraphenylantimony(V) bromide or pentaphenylantimony, sodium salts (e.g., sodium bromide if prepared from the corresponding bromide and sodium methoxide), and hydrolysis products like µ-oxo-bis[tetraphenylantimony(V)].
Q3: What solvents are suitable for the recrystallization of this compound?
A3: While specific solvent systems may require optimization, a common strategy for organoantimony compounds is to dissolve the crude product in a minimal amount of a moderately polar, aprotic solvent like dichloromethane or toluene, followed by the slow addition of a non-polar solvent such as hexane or pentane to induce crystallization.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed by several methods:
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Melting Point Analysis: A pure compound will have a sharp melting point. The reported melting point for this compound is in the range of 202-218 °C.[1]
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NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to check for the presence of impurities. The spectra should show the expected signals for the tetraphenylantimony and methoxide groups.
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Elemental Analysis: This will provide the percentage of carbon, hydrogen, and antimony, which can be compared to the calculated values for the pure compound.
Experimental Protocols
General Air-Free Handling Technique
All manipulations of this compound should be carried out using a Schlenk line or in a glovebox to maintain an inert atmosphere.
dot
Caption: General workflow for the purification of air-sensitive compounds.
Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
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Preparation: In a glovebox or on a Schlenk line, place the crude this compound into an oven-dried Schlenk flask equipped with a magnetic stir bar.
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Dissolution: Add a minimal amount of anhydrous, deoxygenated dichloromethane to the flask at room temperature and stir until the solid is fully dissolved.
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Filtration (Optional): If insoluble impurities are present, filter the solution through a cannula fitted with a filter frit into a second clean, dry Schlenk flask.
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Crystallization: While stirring, slowly add anhydrous, deoxygenated hexane dropwise until the solution becomes slightly turbid.
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Crystal Growth: Seal the flask and allow it to stand at room temperature for several hours. For improved crystal growth, subsequently store the flask at 4 °C overnight.
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Isolation: Once a satisfactory amount of crystalline product has formed, carefully remove the supernatant via cannula.
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Washing: Wash the crystals with a small amount of cold, deoxygenated hexane to remove any remaining soluble impurities. Remove the wash solvent via cannula.
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Drying: Dry the purified this compound under high vacuum for several hours to remove all residual solvent.
dot
Caption: Step-by-step recrystallization protocol for this compound.
Quantitative Data Summary
The following table summarizes key physical and spectroscopic data for pure this compound.
| Property | Value | Reference |
| Molecular Formula | C25H23OSb | [1] |
| Molecular Weight | 477.20 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 202-218 °C | [1] |
| 1H NMR (CDCl3, δ) | ~7.2-8.0 (m, 20H, Ar-H), ~2.5 (s, 3H, OCH3) | Predicted |
| 13C NMR (CDCl3, δ) | ~128-135 (Ar-C), ~50 (OCH3) | Predicted |
Note: NMR data are predicted based on typical chemical shifts for similar compounds and should be confirmed experimentally.
References
Handling and storage of air-sensitive Tetraphenylantimony(V) methoxide
Technical Support Center: Tetraphenylantimony(V) Methoxide
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving the air-sensitive compound, this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentavalent organoantimony compound. Like many organometallic compounds, it is sensitive to atmospheric moisture and oxygen.[1][2] Exposure to air can lead to decomposition, affecting the integrity and reactivity of the compound in experimental setups.
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen.[3] It is best kept in a tightly sealed container, for instance, a Schlenk flask or a vial within a glovebox, to prevent any contact with air and moisture.
Q3: What are the primary decomposition products if the compound is exposed to air?
A3: Upon exposure to moisture (hydrolysis), the methoxide group is likely to be replaced by a hydroxide group, forming Tetraphenylantimony(V) hydroxide ((C₆H₅)₄SbOH) and methanol. Reaction with oxygen can lead to the formation of antimony oxides. The presence of these impurities can significantly impact experimental outcomes.
Q4: Can I handle this compound on the open bench?
A4: No, it is strongly recommended to handle this compound exclusively under an inert atmosphere using either a glovebox or Schlenk line techniques to prevent decomposition.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or reaction failure. | Decomposition of the reagent due to improper storage or handling. | Verify the integrity of your inert atmosphere setup. Use freshly opened or properly stored reagent. Consider re-purifying the compound if its purity is in doubt. |
| Precipitate formation in the reaction mixture. | Formation of insoluble decomposition products like Tetraphenylantimony(V) hydroxide or antimony oxides. | Ensure all solvents and reagents are rigorously dried before use. Handle all transfers under a strict inert atmosphere. |
| Low yield of the desired product. | The reagent may have partially decomposed, reducing its effective concentration. | Titrate a small sample of the reagent to determine its active concentration before use. Adjust the stoichiometry of the reaction accordingly. |
| Unexpected side reactions. | Impurities from decomposition acting as catalysts or participating in the reaction. | Filter the solution of the reagent under inert conditions if insoluble impurities are suspected. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using a Schlenk Line
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Preparation of Glassware: All glassware (Schlenk flasks, syringes, cannulas) must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.
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Inert Atmosphere: Assemble the glassware on a Schlenk line. Evacuate and backfill the flasks with a high-purity inert gas (argon or nitrogen) at least three times to ensure an oxygen and moisture-free environment.
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Reagent Transfer:
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If the compound is a solid, transfer it to a pre-weighed Schlenk flask inside a glovebox.
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If it is in a septum-sealed bottle, use a gas-tight syringe that has been purged with inert gas to withdraw the desired amount of solution.
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For larger quantities, a double-ended needle (cannula) transfer is recommended.[4][5] One end of the cannula is inserted into the reagent flask and the other into the reaction flask. A slight positive pressure of inert gas in the reagent flask will facilitate the transfer.
-
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Solvent Addition: Use anhydrous solvents that have been properly dried and degassed. Transfer solvents to the reaction flask via a cannula or a dry syringe.
Protocol 2: General Procedure for a Reaction Involving this compound
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Set up the reaction vessel on a Schlenk line and ensure an inert atmosphere as described in Protocol 1.
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Dissolve the required amount of this compound in the appropriate anhydrous solvent within the Schlenk flask.
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Add other reactants sequentially using dry syringes or via cannula transfer.
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Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler.
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Upon completion, the reaction should be quenched and worked up under conditions that are compatible with the product's stability. If the product is also air-sensitive, workup should be performed under an inert atmosphere.
Visualizations
Caption: Decomposition of this compound.
Caption: Troubleshooting workflow for experiments.
References
- 1. Organoantimony chemistry - Wikipedia [en.wikipedia.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing catalyst loading of Tetraphenylantimony(V) methoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of Tetraphenylantimony(V) Methoxide as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an organoantimony compound with the chemical formula (C₆H₅)₄SbOCH₃.[1] It is a pentavalent antimony compound often used as a catalyst in organic synthesis.
Q2: What are the primary applications of this catalyst?
A2: This catalyst and similar organoantimony(V) compounds are effective in promoting various organic transformations. A notable application is in the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates, which is a valuable process for CO₂ utilization.[2][3] Cyclic carbonates have wide applications as polar aprotic solvents and as precursors for polymers like polycarbonates.[2]
Q3: What are the physical properties of this compound?
A3: It is typically a white powder with a melting point in the range of 202-218 °C.[1][4]
Q4: How should this compound be handled and stored?
A4: Like many organometallic compounds, it should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.
Q5: Is this catalyst soluble in common organic solvents?
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as a catalyst.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield for my reaction. What are the possible causes and solutions?
A: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
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Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side product formation.
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Solution: Perform a catalyst loading screen. Start with a baseline (e.g., 1 mol%) and run parallel reactions varying the loading (e.g., 0.5 mol%, 2 mol%, 5 mol%) to find the optimal concentration.
-
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Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.
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Solution: Adjust the temperature. If the reaction is sluggish, try increasing the temperature in 10-20 °C increments. Conversely, if side products are observed, lowering the temperature may improve selectivity.
-
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Presence of Water: Moisture can deactivate the catalyst or lead to unwanted side reactions, such as the hydrolysis of epoxides to diols.[6]
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Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
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Purity of Reagents: Impurities in your starting materials or solvent can interfere with the catalytic cycle.
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Solution: Use freshly purified reagents and high-purity anhydrous solvents.
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Slow Reaction Rate
Q: My reaction is proceeding very slowly. How can I increase the rate?
A: A slow reaction rate can be improved by adjusting several parameters:
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Increase Catalyst Loading: A higher concentration of the catalyst will generally increase the reaction rate. See the illustrative data in Table 1.
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Increase Temperature: Most chemical reactions accelerate at higher temperatures. However, be mindful of potential side reactions or decomposition of starting materials.
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Co-catalyst/Additive: Some reactions catalyzed by organometallic compounds benefit from a co-catalyst or an additive that can act as a Lewis base or a hydrogen bond donor to activate the epoxide ring.[7]
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Solution: Review literature for similar reactions to see if a co-catalyst (e.g., a quaternary ammonium salt) is beneficial.
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Problem 3: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. What can I do?
A: Side product formation often indicates that the reaction conditions are not selective enough.
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Lower the Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways. Lowering the temperature can often improve selectivity for the desired product.
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Reduce Catalyst Loading: While counterintuitive, an excessively high catalyst concentration can sometimes promote side reactions. Try reducing the catalyst loading to the minimum effective amount.
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Check for Air/Moisture Sensitivity: Unwanted oxidation or hydrolysis reactions can occur if the reaction is not properly protected from air and moisture.
Experimental Protocols & Data
General Protocol: Cycloaddition of CO₂ to an Epoxide
This protocol provides a general methodology for the synthesis of cyclic carbonates using this compound.
Caption: General experimental workflow for catalyzed reactions.
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Preparation: Add the epoxide (10 mmol, 1.0 eq) and this compound (0.1 mmol, 0.01 eq, 1 mol%) to an oven-dried pressure vessel equipped with a magnetic stir bar.
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Reaction Setup: Seal the vessel and purge with CO₂ gas three times. Pressurize the vessel to the desired pressure (e.g., 1-10 atm).
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Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or ¹H NMR.
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Work-up: After completion, cool the vessel to room temperature and slowly vent the CO₂.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield the pure cyclic carbonate.
Data Presentation: Optimizing Catalyst Loading
The following table provides an illustrative example of how catalyst loading can affect reaction yield and time for a generic reaction. Actual results will vary based on the specific substrates and conditions.
Table 1: Illustrative Effect of Catalyst Loading on Reaction Outcome
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 100 | 24 | 65 |
| 2 | 1.0 | 100 | 12 | 92 |
| 3 | 2.0 | 100 | 8 | 95 |
| 4 | 5.0 | 100 | 8 | 95 |
This data illustrates a common trend where increasing catalyst loading from 0.5 to 2.0 mol% significantly improves yield and reduces reaction time. However, a further increase to 5.0 mol% shows diminishing returns, indicating that ~2.0 mol% is optimal for this hypothetical reaction.
Caption: Logical relationship between catalyst loading and reaction outcome.
References
- 1. Tetraphenylantimony(V) MethoxideCAS #: 14090-94-9 [eforu-chemical.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. labnovo.com [labnovo.com]
- 5. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low reactivity of Tetraphenylantimony(V) methoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with tetraphenylantimony(V) methoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentavalent organoantimony compound. It serves as a versatile reagent in organic synthesis, primarily utilized as a source of the methoxide anion and as a Lewis acid catalyst. Its applications include, but are not limited to, methylation reactions, catalysis of various organic transformations, and as a precursor for the synthesis of other organoantimony(V) compounds.
Q2: How should I handle and store this compound?
This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q3: What are the typical physical properties of this compound?
| Property | Value |
| Appearance | White to off-white powder |
| CAS Number | 14090-94-9 |
| Molecular Formula | C₂₅H₂₃OSb |
| Molecular Weight | 477.20 g/mol |
| Melting Point | 110-112 °C |
| Solubility | Soluble in many organic solvents such as toluene, and dichloromethane. |
Q4: How can I prepare this compound?
A common method for the preparation of this compound is the reaction of tetraphenylantimony(V) bromide with sodium methoxide in a suitable solvent like methanol or a non-polar solvent like toluene. The reaction proceeds via a salt metathesis reaction.
Troubleshooting Guide for Low Reactivity
Low reactivity of this compound can be a frustrating issue. This guide provides a systematic approach to troubleshooting and resolving such problems.
Issue 1: No or Low Product Yield
Possible Cause 1: Reagent Quality and Purity
The purity of this compound is crucial for its reactivity. Impurities, especially hydrolysis products, can significantly hinder its performance.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of the reagent by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point determination.
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Purification: If impurities are detected, recrystallize the compound from a suitable solvent system (e.g., toluene/hexane). Ensure all glassware is rigorously dried and the procedure is carried out under an inert atmosphere.
-
Possible Cause 2: Inadequate Reaction Conditions
The choice of solvent, temperature, and reaction time can dramatically influence the outcome of the reaction.
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Troubleshooting Steps:
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Solvent Choice: The polarity and coordinating ability of the solvent can affect the Lewis acidity and reactivity of the antimony center. If a reaction is sluggish in a non-polar solvent like toluene, consider switching to a more polar, non-coordinating solvent like dichloromethane.
-
Temperature Optimization: Many reactions require heating to overcome the activation energy barrier. If the reaction is not proceeding at room temperature, gradually increase the temperature and monitor the reaction progress by TLC or GC-MS.
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Reaction Time: Ensure the reaction is allowed to run for a sufficient amount of time. Monitor the reaction at regular intervals to determine the optimal reaction time.
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Possible Cause 3: Substrate-Related Issues
The electronic and steric properties of the substrate can impact its reactivity towards this compound.
-
Troubleshooting Steps:
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Steric Hindrance: Highly sterically hindered substrates may react slowly or not at all. In such cases, increasing the reaction temperature or using a less sterically demanding antimony reagent might be necessary.
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Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the substrate can influence its reactivity. Understanding the electronic nature of your substrate can help in optimizing the reaction conditions.
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Possible Cause 4: Catalyst Deactivation
In catalytic applications, the antimony catalyst can be deactivated by impurities or side reactions.
-
Troubleshooting Steps:
-
Moisture and Air: Pentavalent organoantimony compounds can be sensitive to moisture and air. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Lewis Base Inhibition: The presence of strong Lewis bases in the reaction mixture can coordinate to the antimony center, reducing its Lewis acidity and catalytic activity. Purify all reagents and solvents to remove any potential Lewis basic impurities.
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Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from tetraphenylantimony(V) bromide.
-
Materials:
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Tetraphenylantimony(V) bromide (1.0 eq)
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Sodium methoxide (1.1 eq)
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Anhydrous Toluene
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Anhydrous Methanol
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Schlenk flask and other standard inert atmosphere glassware
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, suspend tetraphenylantimony(V) bromide in anhydrous toluene.
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In a separate flask, dissolve sodium methoxide in anhydrous methanol.
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Slowly add the sodium methoxide solution to the suspension of tetraphenylantimony(V) bromide at room temperature with vigorous stirring.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Remove the solvent under reduced pressure.
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Extract the crude product with anhydrous toluene and filter to remove the sodium bromide byproduct.
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Evaporate the toluene to obtain the crude this compound.
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Recrystallize the product from a toluene/hexane mixture to yield pure this compound as a white solid.
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Protocol 2: General Procedure for a Catalytic Reaction
This protocol outlines a general procedure for using this compound as a Lewis acid catalyst in a Friedel-Crafts type reaction.
-
Materials:
-
Aromatic substrate (1.0 eq)
-
Alkylating/acylating agent (1.2 eq)
-
This compound (0.05 - 0.1 eq)
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Anhydrous dichloromethane
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-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aromatic substrate and this compound.
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Add anhydrous dichloromethane and stir the mixture until all solids are dissolved.
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Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
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Slowly add the alkylating/acylating agent to the reaction mixture.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: Proposed signaling pathway for Lewis acid catalysis by this compound.
Technical Support Center: Troubleshooting Impurities in Tetraphenylantimony(V) Methoxide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on reactions involving Tetraphenylantimony(V) methoxide. The information is tailored for professionals in research and drug development to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentavalent organoantimony compound. These types of compounds, particularly triarylantimony(V) derivatives, are utilized as arylating agents in palladium-catalyzed C-H arylation reactions.[1][2] This makes them valuable reagents in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.
Q2: What are the most common impurities in this compound?
The most prevalent impurity in this compound is its hydrolysis product, which is typically a form of triphenylantimony(V) oxide. Due to the moisture sensitivity of organoantimony(V) compounds, exposure to atmospheric moisture or residual water in solvents can lead to the formation of µ-oxo-bis(tetraphenylstibonium) species. Other potential impurities can include starting materials from its synthesis, such as Tetraphenylantimony(V) bromide, or residual solvents.
Q3: How can I detect impurities in my this compound sample?
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and effective method for identifying and quantifying impurities in organoantimony compounds. 1H and 13C NMR can reveal the presence of organic impurities, including residual solvents and side products from the synthesis. The presence of the key hydrolysis impurity, triphenylantimony(V) oxide or related species, can often be inferred by the appearance of new, characteristic signals in the NMR spectrum and changes in the integration of the methoxy and phenyl protons of the desired product.
Q4: How should I handle and store this compound to minimize impurity formation?
Given its sensitivity to moisture, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. It should be stored in a tightly sealed container in a desiccator or a dry, inert environment to prevent hydrolysis. Solvents used for reactions should be rigorously dried and deoxygenated prior to use.
Troubleshooting Guide
This guide addresses common problems encountered in reactions utilizing this compound, with a focus on issues arising from impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material in a Pd-catalyzed arylation reaction. | 1. Catalyst Inactivation: The primary impurity, triphenylantimony(V) oxide, may act as a ligand for the palladium catalyst, forming a less reactive or inactive complex. This can sequester the active catalyst and halt the catalytic cycle. 2. Reagent Degradation: The this compound may have significantly hydrolyzed, reducing the concentration of the active arylating agent. | 1. Verify Reagent Purity: Before use, analyze a sample of the this compound by ¹H NMR to check for the presence and quantity of hydrolysis products. Compare the integration of the methoxy signal to the phenyl signals. 2. Use Fresh or Purified Reagent: If significant hydrolysis is detected, use a fresh batch of the reagent or attempt to purify the existing stock. 3. Increase Catalyst Loading: In some cases, a modest increase in the palladium catalyst loading may compensate for partial catalyst inhibition, though this is not an ideal solution. 4. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent. Handle all reagents under a strict inert atmosphere. |
| Formation of unexpected side products. | 1. Altered Reactivity of the Arylating Agent: The presence of the Sb-O-Sb moiety in the hydrolysis impurity could potentially lead to different reaction pathways or side reactions, although this is less commonly reported than catalyst inhibition. 2. Incomplete Reaction: A stalled reaction due to catalyst inhibition can lead to the decomposition of starting materials or intermediates, resulting in a complex mixture of products. | 1. Analyze the Crude Reaction Mixture: Use techniques like LC-MS and NMR to identify the major side products. This can provide clues about the undesired reaction pathways. 2. Re-evaluate Reaction Conditions: If catalyst inhibition is suspected, focus on improving the reaction environment to prevent impurity formation (see above). Consider if the reaction temperature or time needs optimization for the specific purity of the reagent being used. |
| Inconsistent reaction yields between batches. | 1. Variable Purity of this compound: Different batches of the reagent may have varying levels of hydrolysis impurity due to differences in synthesis, handling, or storage. | 1. Standardize Reagent Qualification: Implement a standard procedure to qualify each new batch of this compound. This should include ¹H NMR analysis to determine the purity before use in reactions. 2. Consistent Storage: Ensure all batches are stored under identical, strictly anhydrous conditions. |
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the reaction of a Tetraphenylantimony(V) halide with a methoxide source.
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Starting Material: Tetraphenylantimony(V) bromide
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Reagent: Sodium methoxide
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Solvent: Anhydrous methanol
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Procedure:
-
Under an inert atmosphere, dissolve Tetraphenylantimony(V) bromide in anhydrous methanol.
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Add a stoichiometric amount of a freshly prepared solution of sodium methoxide in anhydrous methanol dropwise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for several hours.
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The sodium bromide precipitate is removed by filtration under inert atmosphere.
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The solvent is removed from the filtrate under reduced pressure to yield this compound as a solid. The product should be stored under an inert atmosphere.
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Representative Reaction: Pd-Catalyzed C-H Arylation of Benzofuran
This protocol is adapted from a similar reaction using triarylantimony difluorides and illustrates a typical application of pentavalent organoantimony reagents in C-H activation chemistry.[1][2]
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Reactants: Benzofuran, Triarylantimony difluoride (as an analogue to this compound)
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Catalyst: Palladium(II) acetate (Pd(OAc)₂)
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Co-catalyst/Oxidant: Copper(II) chloride (CuCl₂)
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Solvent: 1,2-Dichloroethane (DCE)
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Procedure:
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To a reaction vessel under aerobic conditions, add the triarylantimony difluoride (0.5 mmol), benzofuran (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and CuCl₂ (1.0 mmol, 2 eq.).
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Add 1,2-dichloroethane (3.0 mL).
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Stir the mixture at 80 °C.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
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Wash the Celite with dichloromethane.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the 2-arylbenzofuran.
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Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Stabilizing Tetraphenylantimony(V) Methoxide Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, handling, and reaction of tetraphenylantimony(V) methoxide and its intermediates.
Frequently Asked Questions (FAQs)
1. What is this compound and why are its intermediates challenging to stabilize?
This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentavalent organoantimony compound. The antimony(V) center is electron-deficient and possesses Lewis acidic character, making it susceptible to reaction with nucleophiles and sensitive to moisture and protic solvents. Reaction intermediates involving this moiety are often transient and can readily decompose, posing challenges for isolation and characterization.
2. My synthesis of this compound resulted in a low yield. What are the common causes?
Low yields can stem from several factors:
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Moisture Contamination: this compound is highly sensitive to water, which can lead to hydrolysis and the formation of undesired byproducts. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
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Impure Reagents: The purity of starting materials, such as the tetraphenylantimony(V) precursor and the methoxide source, is crucial. Impurities can lead to side reactions and lower the overall yield.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using appropriate techniques (e.g., TLC, NMR) to determine the optimal reaction time.
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Decomposition during Workup: The product may be degrading during purification. Employ mild workup conditions and purify the product quickly.
3. I observe the formation of a white precipitate during my reaction. What is it likely to be?
A white precipitate could be due to several possibilities:
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Hydrolysis Product: If moisture is present, this compound can hydrolyze to form μ-oxo-bis[tetraphenylantimony(V)] or other insoluble antimony oxides.
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Insoluble Salts: Depending on the reaction conditions and reagents used, insoluble inorganic salts may form as byproducts.
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Starting Material: If the starting tetraphenylantimony(V) precursor has limited solubility in the reaction solvent, it may precipitate out.
4. How should I properly store this compound and its solutions?
Due to its sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. Solutions should be prepared using anhydrous solvents and stored under similar inert conditions. Avoid exposure to air and moisture.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during experiments with this compound.
Guide 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Action |
| No product detected | Inactive reagents. | Check the purity and activity of starting materials. Prepare fresh sodium methoxide solution if necessary. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating or cooling to proceed efficiently. | |
| Low product yield | Presence of moisture. | Rigorously exclude moisture by using dried glassware, anhydrous solvents, and an inert atmosphere. |
| Suboptimal stoichiometry. | Vary the molar ratio of reactants to find the optimal conditions. | |
| Product decomposition. | Minimize reaction time and use mild workup and purification procedures. |
Guide 2: Product Instability and Decomposition
| Symptom | Possible Cause | Troubleshooting Action |
| Product degrades upon isolation | Exposure to air or moisture. | Handle the product exclusively under an inert atmosphere. Use a glovebox if available. |
| Residual acidic or basic impurities. | Neutralize the reaction mixture carefully before workup. Purify the product thoroughly to remove any impurities. | |
| Solution color changes over time | Decomposition of the compound. | Store solutions in the dark and at low temperatures. Consider using a more stable solvent. |
| Unexpected peaks in NMR spectrum | Formation of decomposition products. | Analyze the decomposition products to understand the degradation pathway and devise strategies to prevent it. Common decomposition can lead to triphenylantimony derivatives. |
Experimental Protocols
A detailed methodology for a key synthesis is provided below.
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Tetraphenylantimony(V) bromide
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add tetraphenylantimony(V) bromide to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous methanol to dissolve the tetraphenylantimony(V) bromide.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
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Slowly add the sodium methoxide solution to the stirring solution of tetraphenylantimony(V) bromide at room temperature.
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Stir the reaction mixture for the desired amount of time, monitoring the reaction progress by TLC or NMR.
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Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to obtain this compound as a white solid.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Melting Point | 202-218 °C | N/A | [1] |
| Molecular Weight | 461.21 g/mol | N/A | [1] |
Visualizing Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate key concepts and workflows related to this compound chemistry.
References
Validation & Comparative
A Comparative Guide to Organometallic Catalysts: Efficacy of Tetraphenylantimony(V) Methoxide in CO2 Cycloaddition
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal in optimizing chemical transformations. This guide provides an objective comparison of the catalytic efficacy of tetraphenylantimony(V) methoxide against other organometallic and organocatalysts in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a reaction of significant industrial and synthetic importance.
The conversion of carbon dioxide, a readily available and renewable C1 feedstock, into value-added chemicals is a cornerstone of green chemistry. The cycloaddition of CO2 to epoxides to produce cyclic carbonates is a 100% atom-economical reaction that has garnered substantial interest. Cyclic carbonates are versatile compounds with applications as aprotic polar solvents, electrolytes in lithium-ion batteries, and as precursors for polymers and fine chemicals. The efficiency of this transformation is critically dependent on the catalyst employed.
This guide focuses on the performance of this compound and its analogues, placing them in context with other widely used catalytic systems.
Catalytic Performance in the Cycloaddition of Propylene Oxide and CO2
The synthesis of propylene carbonate from propylene oxide and carbon dioxide is a benchmark reaction for evaluating catalyst performance. The following tables summarize the efficacy of tetraphenylantimony(V) compounds and a selection of other organometallic and organocatalysts under various reaction conditions.
Table 1: Efficacy of Organoantimony(V) Catalysts in the Synthesis of Propylene Carbonate
| Catalyst | Co-catalyst | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | Ref. |
| Ph4SbOMe | None | 100 | 50 | 4 | 95 | [1] |
| Ph4SbBr | None | 100 | 50 | 4 | 98 | [1] |
| Ph3SbBr2 | Pyridine | 100 | 50 | 4 | 92 | [1] |
| (p-Tol)4SbI | None | 100 | 50 | 4 | 99 | [1] |
Ph = Phenyl, Me = Methyl, p-Tol = para-Tolyl
Table 2: Comparative Efficacy of Various Catalysts in the Synthesis of Propylene Carbonate
| Catalyst | Co-catalyst | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | Ref. |
| ZnEt2 | H2O | 60 | 30 | 24 | 96 | [2] |
| Al(salen)Cl | Bu4NBr | 25 | 1 | 24 | 95 | [3] |
| Cr(salen)Cl | DMAP | 80 | 27 | 24 | >99 | [4] |
| TBAI | None | 120 | 20 | 4 | 90 | [5] |
| Pyrocatechol | TBAI | 60 | 7 | ~2 | ~95 | [6] |
salen = N,N'-bis(salicylidene)ethylenediamine, DMAP = 4-Dimethylaminopyridine, TBAI = Tetrabutylammonium iodide
Experimental Protocols
General Procedure for Cycloaddition Catalyzed by this compound:
A 100-mL stainless steel autoclave equipped with a magnetic stirrer is charged with this compound (0.5 mmol) and propylene oxide (50 mmol). The autoclave is then pressurized with carbon dioxide to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for the designated time. After the reaction, the autoclave is cooled to room temperature, and the excess carbon dioxide is vented. The product is then isolated and purified by distillation under reduced pressure. The yield is determined by gas chromatography.
General Procedure for Cycloaddition Catalyzed by Al(salen)Cl/Bu4NBr:
In a glovebox, a vial is charged with the Al(salen)Cl catalyst (0.1 mmol) and tetrabutylammonium bromide (Bu4NBr) (0.1 mmol). Propylene oxide (10 mmol) is added, and the vial is sealed. The reaction mixture is stirred at room temperature under a CO2 atmosphere (1 atm) for 24 hours. The conversion and yield are determined by 1H NMR spectroscopy of the crude reaction mixture.
Mechanistic Insights
The cycloaddition of CO2 to epoxides is generally believed to proceed through a mechanism involving the activation of the epoxide by a Lewis acidic species and subsequent nucleophilic attack to open the epoxide ring. This is followed by the insertion of carbon dioxide and subsequent ring closure to yield the cyclic carbonate and regenerate the catalyst.
Caption: General catalytic cycle for the cycloaddition of CO2 to epoxides.
In the case of this compound, the antimony center acts as the Lewis acid, coordinating to the oxygen atom of the epoxide and rendering it more susceptible to nucleophilic attack. The methoxide group can act as an internal nucleophile, or in the case of halide analogues, the halide anion is the nucleophile.
Caption: A typical experimental workflow for the catalytic cycloaddition.
Concluding Remarks
This compound and its halide analogues have demonstrated high efficacy as catalysts for the cycloaddition of carbon dioxide to epoxides, affording excellent yields of cyclic carbonates under relatively mild conditions and without the need for a co-catalyst.[1] When compared to other organometallic systems, such as those based on zinc, aluminum, and chromium, the antimony catalysts operate at slightly higher temperatures and pressures but offer the advantage of single-component catalysis. Organocatalysts like TBAI require higher temperatures to achieve comparable yields, although the addition of a co-catalyst like pyrocatechol can significantly enhance their activity at lower temperatures.[5][6]
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and economic considerations. The data presented in this guide serves as a valuable resource for researchers in selecting the most appropriate catalytic system for their needs in the synthesis of cyclic carbonates.
References
Purity Analysis of Tetraphenylantimony(V) Methoxide by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for determining the purity of Tetraphenylantimony(V) methoxide. Detailed experimental protocols for NMR analysis are presented, alongside data interpretation strategies to identify and quantify potential impurities.
Introduction
This compound, an organometallic compound, finds applications in various research and development sectors. Ensuring its purity is paramount for the reliability and reproducibility of experimental results. While several analytical methods can be employed for purity assessment, NMR spectroscopy offers a powerful, non-destructive technique that provides detailed structural information and quantitative analysis of the target compound and any impurities present.
Comparison of Purity Analysis Methods
The purity of this compound can be assessed by various methods, each with its own advantages and limitations.
| Method | Principle | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantitative analysis. | - High resolution and specificity- Provides structural confirmation of the main component and impurities- Quantitative determination of purity and impurity levels- Non-destructive | - Requires solubility in a deuterated solvent- May not detect non-proton containing inorganic impurities |
| Elemental Analysis | Determines the percentage composition of elements (C, H, Sb). | - Provides fundamental information on elemental composition- Can indicate the presence of major impurities that alter the elemental ratio | - Does not identify the structure of impurities- Insensitive to impurities with similar elemental composition |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity- Provides molecular weight information of the compound and potential impurities | - Can be destructive- May not be suitable for thermally labile compounds- Quantification can be challenging |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Provides information about functional groups present- Fast and relatively inexpensive | - Complex spectra can be difficult to interpret fully- Not ideal for quantification |
| Melting Point Analysis | Measures the temperature range over which the solid melts. | - Simple and rapid technique- A sharp melting point is indicative of high purity | - Impurities can broaden the melting range but may not be identifiable- Not a quantitative method |
NMR-Based Purity Analysis of this compound
NMR spectroscopy is a superior method for the purity analysis of this compound as it allows for both qualitative identification and quantitative determination of impurities in a single experiment.
Expected NMR Spectra of this compound
The ¹H and ¹³C NMR spectra of pure this compound are expected to show characteristic signals for the phenyl and methoxide groups. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Phenyl Protons | 7.0 - 8.5 (multiplets) | 125 - 140 | The aromatic protons will appear as complex multiplets due to coupling. |
| Methoxide Protons | 3.0 - 4.0 (singlet) | 50 - 60 | A singlet integrating to 3 protons is expected for the -OCH₃ group. |
Common Impurities and Their NMR Signatures
Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.
Table 2: Potential Impurities and Their Expected ¹H NMR Signals
| Impurity | Formula | Expected ¹H Chemical Shift (ppm) | Notes |
| Triphenylantimony | Sb(C₆H₅)₃ | 7.2 - 7.8 (multiplets) | Aromatic signals may overlap with the main compound. |
| Triphenylantimony Oxide | O=Sb(C₆H₅)₃ | 7.3 - 8.2 (multiplets) | Aromatic signals may overlap with the main compound. |
| Tetraphenylantimony Bromide | [Sb(C₆H₅)₄]Br | 7.2 - 8.5 (multiplets) | Aromatic signals will be very similar to the main compound. |
| Methanol | CH₃OH | ~3.49 (singlet), ~1.0-1.5 (broad singlet, OH) | The hydroxyl proton is often broad and its position is variable. |
| Sodium Methoxide | NaOCH₃ | ~3.3 (singlet) | Signal for the methoxy protons. |
| Toluene (solvent residue) | C₇H₈ | ~7.2 (multiplet), ~2.3 (singlet) | Characteristic signals for aromatic and methyl protons. |
Experimental Protocol for NMR Analysis
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.
NMR Data Acquisition
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
For the ¹H NMR spectrum, use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay (d1) of at least 5 times the longest T₁ of interest should be used for accurate integration in quantitative measurements.
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For the ¹³C{¹H} NMR spectrum, use proton decoupling to simplify the spectrum. A sufficient number of scans and an appropriate relaxation delay are necessary to detect signals from all carbon atoms, including quaternary carbons.
Data Analysis and Purity Calculation
-
Qualitative Analysis: Identify the characteristic signals of this compound in the ¹H and ¹³C NMR spectra. Compare the observed chemical shifts with the expected values. Any additional peaks in the spectra are indicative of impurities.
-
Quantitative Analysis: The purity of the sample can be calculated from the ¹H NMR spectrum by comparing the integral of a well-resolved signal of the main compound to the integral of a signal from a known impurity or a certified internal standard.
The percentage purity can be calculated using the following formula when an internal standard is used:
Where:
-
I_sample = Integral of a signal from the sample
-
N_sample = Number of protons corresponding to the sample signal
-
I_std = Integral of a signal from the internal standard
-
N_std = Number of protons corresponding to the standard signal
-
MW_sample = Molecular weight of the sample
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
m_sample = Mass of the sample
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the NMR data and the purity assessment.
Unraveling the Reaction Products of Tetraphenylantimony(V) Methoxide: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical techniques available for characterizing complex organometallic compounds is paramount. This guide provides a comparative analysis of mass spectrometry for the study of reaction products of Tetraphenylantimony(V) methoxide, offering insights into its fragmentation patterns and contrasting its performance with alternative analytical methods. Detailed experimental protocols and supporting data are presented to facilitate the replication and adaptation of these methods in your own research endeavors.
This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentacoordinate organoantimony compound.[1] The analysis of its reaction products is crucial for understanding its reactivity and potential applications. Mass spectrometry stands out as a powerful tool for this purpose, providing valuable information on molecular weight and structural features through the analysis of fragmentation patterns.
Mass Spectrometry Analysis: Unveiling the Molecular Fragments
Electrospray Ionization (ESI) mass spectrometry is a particularly suitable technique for the analysis of organoantimony(V) compounds as it is a soft ionization method that minimizes in-source fragmentation, allowing for the observation of the molecular ion. The fragmentation of the protonated molecule [M+H]⁺ or other adduct ions can then be induced in the collision cell of the mass spectrometer to elucidate the structure.
While specific mass spectral data for this compound is not extensively published, analysis of closely related tetraphenylantimony(V) compounds, such as carboxylates and halides, provides a strong basis for predicting its fragmentation behavior. The primary fragmentation pathways are expected to involve the cleavage of the antimony-carbon and antimony-oxygen bonds.
Table 1: Predicted Major Fragment Ions in the ESI-Mass Spectrum of this compound Reaction Products
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |
| 455 | Tetraphenylantimony cation | [Sb(C₆H₅)₄]⁺ | Loss of the methoxy group. This is often the base peak. |
| 377 | Triphenylantimony radical cation | [Sb(C₆H₅)₃]⁺• | Loss of a phenyl radical from the tetraphenylantimony cation. |
| 300 | Diphenylantimony cation | [Sb(C₆H₅)₂]⁺ | Loss of a phenyl group from the triphenylantimony cation. |
| 223 | Phenylantimony cation | [Sb(C₆H₅)]⁺ | Loss of a phenyl group from the diphenylantimony cation. |
| 121 | Antimony cation | [Sb]⁺ | Final fragmentation product of the antimony-containing core. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Indicative of the phenyl substituents. |
Note: The m/z values are calculated based on the most abundant isotopes of the elements.
Experimental Protocols
1. Sample Preparation: Reaction products of this compound are dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1-10 µg/mL. The choice of solvent is critical to ensure solubility and compatibility with the ESI source.
2. Mass Spectrometry Conditions (Illustrative Example for ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be varied to induce in-source fragmentation)
-
Desolvation Gas Flow: 600 - 800 L/hr (e.g., Nitrogen)
-
Desolvation Temperature: 300 - 400 °C
-
Source Temperature: 120 - 150 °C
-
Mass Range: m/z 50 - 1000
-
Collision Energy (for MS/MS): Ramped from 10 to 50 eV to observe a range of fragment ions.
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable data on molecular structure and fragmentation, a comprehensive characterization of organoantimony compounds often necessitates a multi-technique approach.
Table 2: Comparison of Analytical Techniques for Organoantimony(V) Compounds
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, speed, and ability to analyze complex mixtures when coupled with chromatography (LC-MS, GC-MS). | Isomeric differentiation can be challenging. Fragmentation can sometimes be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms (¹H, ¹³C NMR), and information about the chemical environment of the antimony nucleus (¹²¹Sb NMR). | Non-destructive, provides unambiguous structural elucidation for pure compounds. | Lower sensitivity compared to MS, requires larger sample amounts, and can be complex for mixtures. |
| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths and angles. | Provides definitive structural information for crystalline solids. | Requires a single crystal of suitable quality, which can be difficult to obtain. Does not provide information on species in solution. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Relatively simple and inexpensive, good for identifying the presence of specific bonds (e.g., Sb-O, Sb-C). | Provides limited structural information on its own, spectra can be complex. |
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound reaction products.
Caption: Experimental workflow for mass spectrometry analysis.
References
A Comparative Guide to the Catalytic Oxidation of Benzoin: Evaluating Alternatives to Tetraphenylantimony(V) Compounds
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Catalysts in Benzoin Oxidation
The efficiency of different catalysts in the oxidation of benzoin to benzil varies significantly based on the catalyst type, oxidant, solvent, and reaction temperature. Below is a summary of the performance of several documented catalytic systems.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Reaction Time | Benzil Yield (%) | Reference |
| Oxovanadium(IV) Schiff Base Complexes (VOL¹ - VOL⁴) | H₂O₂ | Benzene | 50 | 2 - 4 h | >90 - >99.9 | [1] |
| Co(Salen) | Air | DMF | 40 | 1 h | 93.6 | [2] |
| Ni(Salen) | Air | DMF | 40 | 1 h | 86.3 | [2] |
| Zn(Salen) | Air | DMF | 40 | 1 h | 82.1 | [2] |
| Nitric Acid | HNO₃ | Acetic Acid | 95 | ~1 h | ~84 | [3] |
| Copper(II) Acetate / Ammonium Nitrate | NH₄NO₃ | Acetic Acid | Not specified | Not specified | High | [4] |
| Tetrabutyl Ammonium Bromide (TBAB) / Sodium Tungstate | H₂O₂ | Ethyl Acetate / Water | 60 | 30 min | High (qualitative) | [5] |
| N-Bromophthalimide / Phosphotungstic Acid | NBP | Acetic Acid / Water | 30 | Not specified | Quantitative | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Oxidation of Benzoin using Oxovanadium(IV) Schiff Base Complexes
This protocol describes the catalytic oxidation of benzoin to benzil using hydrogen peroxide as the oxidant, as reported in the study by Ali et al.[1].
Materials:
-
Benzoin
-
30% Hydrogen Peroxide (H₂O₂)
-
Oxovanadium(IV) Schiff Base Complex (e.g., VOL⁴)
-
Benzene (or other suitable solvent)
-
Acetonitrile (for stock solution)
-
25 ml reaction flask
-
Magnetic stirrer and oil bath
Procedure:
-
Prepare a stock solution of H₂O₂ (0.017 g in 5 mL acetonitrile) to achieve a concentration of 0.015 mmol in the final reaction mixture.
-
In a 25 ml flask, mix benzoin (0.01 g, 0.047 mmol) with 3 mL of benzene.
-
Add the H₂O₂ stock solution to the benzoin mixture.
-
Place the flask in an oil bath and heat to the desired temperature (e.g., 50°C) with magnetic stirring.
-
Add an appropriate amount of the oxovanadium(IV) catalyst (0.003 g) to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the formation of benzil using UV-Vis spectrophotometry (absorbance at 283 nm)[1].
Air Oxidation of Benzoin Catalyzed by M(Salen) Complexes
The following procedure for the air oxidation of benzoin using a Co(Salen) catalyst is adapted from a study by Wei et al.[2].
Materials:
-
Benzoin (0.05 mol)
-
Co(Salen) catalyst (1.5 g)
-
Potassium Hydroxide (KOH) (2 g)
-
N,N-Dimethylformamide (DMF) (60 mL)
-
Three-necked flask equipped with a stirrer, reflux condenser, and air inlet
-
Water bath
Procedure:
-
Dissolve 0.05 mol of benzoin in 60 mL of DMF in the three-necked flask.
-
Add 1.5 g of the Co(Salen) catalyst and 2 g of KOH to the solution.
-
Pump air through the solution while stirring.
-
Heat the reaction mixture to 40°C in a water bath.
-
Monitor the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and adjust the pH to 3-4.
-
Precipitate the product by pouring the solution into 150 mL of water.
-
Collect the yellow needle-like crystals of benzil by suction filtration and wash with water[2].
Oxidation of Benzoin with Nitric Acid
This is a classic laboratory procedure for the oxidation of benzoin.
Materials:
-
Benzoin
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Beaker
-
Hot water bath or steam bath
-
Pasteur pipette
Procedure:
-
In a small beaker, carefully add 0.35 mL of concentrated nitric acid to 100 mg of benzoin.
-
Heat the mixture in a boiling water bath for approximately 11 minutes in a fume hood until the evolution of brown nitrogen oxide gases ceases[7].
-
Add 2 mL of water to the reaction mixture and cool to room temperature.
-
Stir the mixture to coagulate the precipitated benzil.
-
Remove the solvent using a Pasteur pipette and wash the solid product with an additional 2 mL of water.
-
Recrystallize the crude product from hot ethanol by adding water dropwise until the solution becomes cloudy, then reheating to dissolve and cooling slowly[7].
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the catalytic oxidation of benzoin.
Caption: General workflow for solution-phase catalytic oxidation of benzoin.
Caption: Workflow for the air oxidation of benzoin using a solid catalyst.
Concluding Remarks
The oxidation of benzoin to benzil can be achieved through various catalytic methods, offering alternatives to traditional stoichiometric oxidants. While specific kinetic data for tetraphenylantimony(V) methoxide in this application remains elusive, this guide provides a foundation for comparing the performance of several well-documented catalysts. The choice of catalyst will ultimately depend on the desired reaction conditions, cost, and environmental considerations. The provided experimental protocols serve as a starting point for researchers to explore and optimize these transformations for their specific needs in drug development and organic synthesis.
References
Benchmarking Tetraphenylantimony(V) Methoxide: A Comparative Guide for Catalysis Researchers
For researchers, scientists, and drug development professionals seeking to optimize chemical transformations, the selection of an appropriate catalyst is paramount. This guide provides a comparative analysis of Tetraphenylantimony(V) methoxide against commercially available catalysts, focusing on its potential applications in key organic reactions. However, a comprehensive benchmarking is currently hampered by a lack of published experimental data on the catalytic performance of this compound in prevalent reactions such as esterification and etherification.
Data Presentation: A Call for Comparative Data
To facilitate a rigorous comparison, quantitative data from future experimental work should be summarized in a structured format. The following table templates are proposed for organizing key performance indicators for this compound and benchmark catalysts in esterification and etherification reactions.
Table 1: Benchmarking of Catalysts for Esterification of Carboxylic Acid with Alcohol
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Substrate Conversion (%) | Product Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Commercial Catalyst A (e.g., Dibutyltin oxide) | |||||||
| Commercial Catalyst B (e.g., Amberlyst-15) | |||||||
| Commercial Catalyst C (e.g., Sulfuric Acid) |
Table 2: Benchmarking of Catalysts for Etherification of Alcohol
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Substrate Conversion (%) | Product Yield (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Commercial Catalyst D (e.g., Iron(III) triflate) | ||||||||
| Commercial Catalyst E (e.g., Zeolite H-ZSM-5) | ||||||||
| Commercial Catalyst F (e.g., Triflic Acid) |
Experimental Protocols: A Roadmap for Evaluation
Detailed and standardized experimental methodologies are crucial for generating reproducible and comparable data. The following protocols are suggested for key experiments to evaluate the catalytic performance of this compound.
1. General Procedure for Catalytic Esterification:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and the catalyst (0.1-5 mol%). The reaction mixture is then heated to the desired temperature in a suitable solvent (e.g., toluene, xylenes) and monitored by an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified using standard procedures like column chromatography. The conversion, yield, and selectivity are determined by GC or ¹H NMR spectroscopy.
2. General Procedure for Catalytic Etherification:
In a sealed tube, the alcohol (1.0 mmol) and the catalyst (0.1-5 mol%) are dissolved in a dry solvent (e.g., dichloromethane, 1,2-dichloroethane). The reaction is heated to the specified temperature and monitored by GC or TLC. After the reaction is complete, the mixture is cooled, and the product is isolated and purified. The conversion, yield, and selectivity are determined by GC or ¹H NMR analysis.
Mandatory Visualization: Conceptual Frameworks
While specific signaling pathways involving this compound are not yet elucidated, the following diagrams illustrate the general workflows and logical relationships pertinent to catalyst benchmarking.
Caption: A generalized experimental workflow for catalyst performance evaluation.
Caption: Logical framework for benchmarking a novel catalyst against established alternatives.
The development of novel and efficient catalysts is a cornerstone of chemical innovation. While this compound presents an intriguing candidate based on the broader potential of organoantimony(V) compounds, its practical utility remains to be demonstrated through rigorous experimental investigation. This guide provides a clear framework for researchers to conduct such studies, enabling a direct and meaningful comparison with established commercial catalysts. The generation of the outlined experimental data will be crucial in determining the true potential of this compound in the landscape of modern organic synthesis.
Comparative Guide to Arylating Agents in Palladium-Catalyzed C-H Arylation of Benzofurans: A Focus on Triarylantimony(V) Difluorides
For Researchers, Scientists, and Drug Development Professionals
The direct C-H arylation of heteroaromatics is a powerful tool in modern organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Among the various heteroaromatic scaffolds, the benzofuran moiety is a privileged structure found in numerous natural products and pharmaceuticals. Consequently, the development of efficient methods for its C-2 arylation is of significant interest. This guide provides a comparative overview of different arylating agents used in the palladium-catalyzed C-H arylation of benzofurans, with a special focus on the emerging use of triarylantimony(V) difluorides.
Performance Comparison of Arylating Agents
The choice of an arylating agent is crucial for the success of a C-H arylation reaction, influencing reaction efficiency, substrate scope, and reaction conditions. Below is a comparison of triarylantimony(V) difluorides with other commonly used arylating agents for the palladium-catalyzed C-2 arylation of benzofuran.
| Arylating Agent | Catalyst System | Oxidant/Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ph₃SbF₂ | 5 mol% Pd(OAc)₂ | 2 eq. CuCl₂ | 80 | 3 | 88 | [1][2] |
| PhI | 5 mol% Pd(OAc)₂ / 10 mol% P(Cy)₃ | 2 eq. K₂CO₃ | 120 | 24 | 75 | [3] |
| PhB(OH)₂ | 5 mol% Pd(OAc)₂ | 2 eq. Ag₂CO₃ | 110 | 24 | 82 | [4] |
| PhN₂BF₄ | 5 mol% Pd(OAc)₂ | None | 80 | 0.5 | 92 | [1] |
| PhSO₂Cl | 2.5 mol% Pd(OAc)₂ / 5 mol% P(Cy)₃·HBF₄ | 2 eq. K₂CO₃ | 140 | 18 | 78 | [1] |
Table 1: Comparison of various arylating agents in the palladium-catalyzed C-2 phenylation of benzofuran.[1][2][3][4]
Mechanistic Insight: The Role of Triarylantimony(V) Difluorides
While the precise mechanism for the palladium-catalyzed C-H arylation using triarylantimony(V) difluorides has not been definitively elucidated, it is proposed to proceed through a catalytic cycle analogous to other direct C-H arylation reactions. The cycle likely involves a concerted metalation-deprotonation (CMD) pathway.
Figure 1: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of benzofuran with triarylantimony(V) difluoride.
The catalytic cycle is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species. Oxidative addition of the triarylantimony(V) difluoride to the Pd(0) center forms an arylpalladium(II) intermediate. Subsequently, the benzofuran coordinates to this intermediate, and the key C-H activation step occurs via a concerted metalation-deprotonation (CMD) pathway, assisted by a base or the acetate ligand. Finally, reductive elimination from the resulting arylpalladium(II)-benzofuran complex releases the 2-arylbenzofuran product and regenerates the active Pd(0) catalyst. The role of CuCl₂ is to act as an oxidant to facilitate the regeneration of the active catalyst.
Experimental Protocols
General Procedure for the Pd-Catalyzed C-H Arylation of Benzofuran with Triarylantimony(V) Difluoride[1]
To a round-bottom flask are added the triarylantimony difluoride (0.5 mmol), palladium(II) acetate (0.025 mmol, 5 mol%), copper(II) chloride (1.0 mmol, 2 eq.), and the benzofuran derivative (0.5 mmol). The flask is charged with 1,2-dichloroethane (3.0 mL). The reaction mixture is then stirred at 80 °C for the time indicated for the specific substrate. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite. The Celite is washed with dichloromethane, and the combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the desired 2-arylbenzofuran.
Comparison and Alternatives
Triarylantimony(V) Difluorides:
-
Advantages: These reagents are stable, crystalline solids that are easy to handle. The reactions proceed under relatively mild conditions and often give good to excellent yields.[1][2]
-
Disadvantages: A key drawback is the poor atom economy, as only one of the three aryl groups on the antimony is transferred. The synthesis of the antimony reagent is an additional step.
Aryl Halides (e.g., Aryl Iodides):
-
Advantages: Aryl halides are widely available and relatively inexpensive.
-
Disadvantages: These reactions often require higher temperatures, stronger bases, and the use of phosphine ligands, which can be air-sensitive and expensive.[3]
Arylboronic Acids:
-
Advantages: Arylboronic acids are generally stable and have a broad substrate scope in cross-coupling reactions.
-
Disadvantages: For C-H arylation, they often require stoichiometric oxidants and can be sensitive to reaction conditions, sometimes leading to competitive homo-coupling.[4]
Aryldiazonium Salts:
-
Advantages: These are highly reactive arylating agents, allowing for very short reaction times and often proceeding at room temperature without the need for a base.[1]
-
Disadvantages: Aryldiazonium salts can be unstable and potentially explosive, requiring careful handling.
Arylsulfonyl Chlorides:
-
Advantages: These reagents are readily available and serve as effective arylating agents.
-
Disadvantages: The reactions typically require high temperatures and a base.[1]
Conclusion
Triarylantimony(V) difluorides represent a valuable addition to the toolbox of arylating agents for the palladium-catalyzed C-H arylation of benzofurans. They offer a balance of reactivity and stability, allowing for efficient synthesis of 2-arylbenzofurans under relatively mild conditions. While atom economy is a concern, their ease of handling and good performance make them a compelling alternative to other arylating agents, particularly when harsh reaction conditions or unstable reagents are to be avoided. The choice of the optimal arylating agent will ultimately depend on the specific substrate, desired scale, and the overall synthetic strategy.
References
- 1. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isotopic Labeling Studies: Tetraphenylantimony(V) Methoxide and Its Alternatives
In the landscape of drug development and metabolic research, isotopic labeling is an indispensable tool for quantifying and tracing molecules. The selection of a labeling reagent is critical and depends on factors such as substrate compatibility, labeling efficiency, and reaction conditions. This guide provides a comparative analysis of Tetraphenylantimony(V) methoxide, a niche organometallic reagent, against established mainstream alternatives for introducing isotopically labeled methyl and methoxy groups.
While data on the use of this compound for isotopic labeling is not widely published, its chemical structure suggests a role as a methoxide donor. For this analysis, its performance characteristics are inferred from the general principles of organoantimony chemistry. This guide compares it to well-documented reagents: traditional electrophilic methylating agents like Methyl Iodide and modern cross-coupling reagents like Potassium Methyltrifluoroborate.
Comparative Performance of Methylating Agents
The choice of a methylating agent for isotopic labeling involves a trade-off between reactivity, scope, and operational complexity. The following table summarizes the key performance metrics for this compound against common alternatives.
| Feature | This compound | Methyl Iodide (MeI) | Potassium Methyltrifluoroborate (MeBF₃K) |
| Isotope Carrier | -OCH₃ | -CH₃ | -*CH₃ |
| Reaction Type | Nucleophilic Substitution (inferred) | Sₙ2 Nucleophilic Substitution | Palladium/Nickel Cross-Coupling |
| Typical Substrates | Alcohols, Phenols (inferred) | Phenols, Amines, Thiols, Carboxylates | Aryl/Vinyl Halides & Pseudohalides |
| Key Advantages | Potentially mild conditions, unique selectivity (hypothesized) | High reactivity, commercially available labeled forms | Broad functional group tolerance, late-stage functionalization[1] |
| Key Limitations | High toxicity of antimony, stoichiometric waste, reagent synthesis required[2] | Limited to nucleophilic substrates, requires strong base | Requires transition metal catalyst, more complex setup |
| Toxicity Profile | High; Antimony compounds are toxic and pose disposal challenges[2] | Moderate; Lachrymator and toxic | Low; Boron salts are generally low in toxicity |
| Ease of Use | Difficult; Requires synthesis from labeled methanol and organoantimony precursors | Easy; Often used directly from commercial sources | Moderate; Requires catalyst/ligand screening and inert atmosphere |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are crucial for successful isotopic labeling. Below are representative methodologies for a traditional approach and a hypothetical protocol for using the organoantimony reagent.
1. Protocol for O-Methylation using [¹³C]Methyl Iodide
This protocol describes the labeling of a phenolic substrate, a common application in drug metabolism studies.
Materials:
-
Phenolic Substrate (e.g., 4-hydroxybenzoic acid)
-
[¹³C]Methyl Iodide ([¹³C]CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve the phenolic substrate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.
-
Stir the mixture at room temperature for 10 minutes.
-
Add [¹³C]Methyl Iodide (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting labeled product by column chromatography.
2. Hypothetical Protocol for Methoxylation using [¹³C]this compound
This protocol is a proposed, non-validated method based on the principles of organometallic chemistry. It involves the synthesis of the labeled reagent followed by its use.
Part A: Synthesis of [¹³C]this compound
-
Generate labeled sodium methoxide by adding sodium metal (1.0 eq) to anhydrous [¹³C]methanol ([¹³C]CH₃OH) under an inert atmosphere at 0 °C.
-
Once the sodium has fully reacted, add a solution of Tetraphenylantimony(V) bromide (Ph₄SbBr, 1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the resulting mixture to remove sodium bromide precipitate.
-
Evaporate the solvent from the filtrate to yield crude [¹³C]Ph₄SbOCH₃, which can be used directly or purified by recrystallization.
Part B: Labeling of a Substrate
-
Dissolve the substrate to be labeled (e.g., an alcohol, 1.0 eq) in an anhydrous, aprotic solvent like THF.
-
Add the synthesized [¹³C]Ph₄SbOCH₃ (1.2 eq) to the solution under an inert atmosphere.
-
Heat the reaction (e.g., to 60 °C) and monitor for product formation by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the labeled product by chromatography, separating it from the tetraphenylantimony byproducts.
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental workflows and the logical basis for reagent selection.
Caption: General workflow for an isotopic labeling experiment.
Caption: Decision logic for selecting a methylation reagent.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Tetraphenylantimony(V) Methoxide
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. Tetraphenylantimony(V) methoxide, an organoantimony compound, requires careful consideration for its disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols for organometallic waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The compound is classified as toxic if swallowed and harmful if inhaled, and it is toxic to aquatic life with long-lasting effects.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Statement |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term (Category 2) | P273: Avoid release to the environment. |
This data is based on information for closely related organoantimony compounds in the absence of a specific Safety Data Sheet (SDS) for this compound.
Step-by-Step Disposal Protocol
The following protocol is a recommended procedure for the safe disposal of small quantities of this compound typically used in a laboratory setting. This procedure is based on the general principles of neutralizing reactive organometallic compounds and the known chemistry of antimony compounds, such as their tendency to hydrolyze.
Materials Needed:
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Chemical fume hood
-
Glass beaker or flask of appropriate size
-
Stir bar and stir plate
-
A suitable solvent (e.g., isopropanol or ethanol)
-
Dilute hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate or other suitable base for neutralization
-
pH paper or pH meter
-
Properly labeled hazardous waste container
Experimental Protocol:
-
Segregation and Preparation: Isolate the this compound waste from other waste streams to prevent unintended reactions.[2] All handling of the compound should be performed within a chemical fume hood.
-
Decomposition/Neutralization: a. Carefully and slowly add the this compound waste to a beaker containing a suitable solvent such as isopropanol or ethanol, with stirring. The solvent will help to dissipate heat and control the reaction rate. A recommended ratio is approximately 1 gram of the antimony compound to 20 mL of solvent. b. While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 1 M) to the mixture. Organoantimony(V) compounds can be sensitive to hydrolysis, and the acidic conditions will facilitate the breakdown of the methoxide group and the phenyl-antimony bonds, ultimately leading to the formation of less reactive inorganic antimony species like antimony oxides or oxychlorides.[3][4][5] c. Continue stirring the mixture for a sufficient period (e.g., several hours) to ensure complete reaction. The reaction can be monitored for the cessation of any gas evolution or temperature change.
-
Neutralization of the Final Solution: a. After the decomposition is complete, the resulting acidic solution must be neutralized. Slowly add a base, such as sodium bicarbonate, portion-wise to the solution while monitoring the pH with pH paper or a pH meter. Be cautious as the addition of bicarbonate to an acidic solution will cause foaming due to the release of carbon dioxide. b. Adjust the pH of the solution to a neutral range (pH 6-8).[6]
-
Final Disposal: a. Once neutralized, the solution containing the precipitated inorganic antimony salts should be transferred to a properly labeled hazardous waste container designated for heavy metal waste. b. The container must be sealed tightly and stored in a designated secondary containment area until it is collected by a certified hazardous waste disposal service.[7][8] c. Do not pour the treated or untreated waste down the drain, as antimony compounds are toxic to aquatic life.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Tetraphenylantimony(V) MethoxideCAS #: 14090-94-9 [eforu-chemical.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Hydrolysis of Antimony(III)-Hydrochloric Acid Solution at 25°C | Semantic Scholar [semanticscholar.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. ethz.ch [ethz.ch]
- 8. web.mit.edu [web.mit.edu]
Essential Safety and Logistical Information for Handling Tetraphenylantimony(V) Methoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Tetraphenylantimony(V) methoxide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar organoantimony compounds, such as triphenylantimony and triphenylantimony(V) dichloride, and general best practices for handling air-sensitive organometallic reagents.
Hazard Assessment and Personal Protective Equipment (PPE)
Quantitative Data Summary: Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides chemical resistance against organometallic compounds.[4] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential projectiles. |
| Body Protection | Flame-retardant lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For operations with a high risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes inhalation exposure to the compound, which may be harmful.[2] |
Operational Plan: Step-by-Step Handling Procedures
Given the potential air-sensitivity of this compound, all manipulations should be performed under an inert atmosphere using either a glove box or Schlenk line techniques.[3][5]
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: Workflow for handling this compound.
Detailed Methodologies:
-
Preparation:
-
All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove any adsorbed moisture.[6]
-
Assemble the glassware while still hot and allow it to cool under a stream of inert gas (argon or nitrogen).[6]
-
All reagents and solvents must be rigorously dried and deoxygenated prior to use.
-
-
Handling in a Glove Box:
-
Transfer the required amount of this compound to a pre-weighed, dry container inside the glove box.
-
Dissolve or suspend the compound in the appropriate anhydrous, deoxygenated solvent.
-
-
Handling using a Schlenk Line:
-
Place the compound in a Schlenk flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with inert gas at least three times to ensure an inert atmosphere.
-
Add anhydrous, deoxygenated solvent via a syringe or cannula.
-
-
Reaction Quenching:
-
Upon completion of the reaction, the mixture should be cooled to 0°C.
-
Slowly and carefully add a quenching agent (e.g., a protic solvent like isopropanol or methanol) to decompose any unreacted organometallic species. Be prepared for a potentially exothermic reaction.
-
Disposal Plan: Waste Management and Decontamination
Waste containing antimony is classified as hazardous and must be disposed of according to institutional and national regulations.[7][8] Improper disposal can lead to environmental contamination and poses health risks.[9]
Logical Relationship for Waste Disposal
Caption: Disposal plan for antimony-containing waste.
Disposal Protocols:
-
Segregation:
-
Solid Waste: All contaminated personal protective equipment (gloves, lab coat), disposable glassware, and solid residues should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent washes, must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[7]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container suitable for hazardous chemical waste.[9]
-
-
Decontamination:
-
Glassware: Reusable glassware should be rinsed with a suitable organic solvent to remove the majority of the organoantimony residue. This rinse solvent must be collected as hazardous waste. Subsequently, the glassware can be carefully washed with a quenching agent (e.g., isopropanol) before standard cleaning procedures.
-
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbed material into a sealed container for hazardous waste disposal. The area should then be decontaminated.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Ensure all waste containers are properly sealed and labeled with the contents and associated hazards.
-
Consult with your environmental health and safety department for specific institutional procedures. Antimony-containing waste may be subject to land disposal restrictions and require specific treatment before final disposal.[10]
-
References
- 1. Tetraphenylantimony(V) MethoxideCAS #: 14090-94-9 [eforu-chemical.com]
- 2. chemos.de [chemos.de]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. antimony.com [antimony.com]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
